molecular formula C13H15N3 B3345492 5-(Piperazin-1-yl)isoquinoline CAS No. 105685-17-4

5-(Piperazin-1-yl)isoquinoline

Cat. No.: B3345492
CAS No.: 105685-17-4
M. Wt: 213.28 g/mol
InChI Key: MUBNVVQOLQPCFS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)isoquinoline and its hydrochloride salt (CAS 209733-17-5) are important chemical building blocks in medicinal chemistry and drug discovery research. This compound features a piperazine ring linked to an isoquinoline system, a structure frequently utilized in the design of pharmacologically active molecules . A significant application of this compound is as a synthetic intermediate for developing novel anti-tubercular agents. Research has identified it as a core structural component in inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a promising target for combating drug-resistant tuberculosis . Structure-activity relationship (SAR) studies have demonstrated that both the piperazine and isoquinoline rings are essential for maintaining potent, target-selective whole-cell activity against the bacterium . The piperazine moiety is a privileged scaffold in drug discovery, found in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to modulate interactions with biological targets . The isoquinoline core is a naturally occurring alkaloid structure with a broad spectrum of documented biological activities . Together, this combination makes 5-(Piperazin-1-yl)isoquinoline a versatile intermediate for synthesizing compounds for various biochemical and pharmacological investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNVVQOLQPCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593550
Record name 5-(Piperazin-1-yl)isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-17-4
Record name 5-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways and Mechanisms for 5-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Piperazin-1-yl)isoquinoline (CAS: 209733-17-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Fasudil/HA-1077) and agents targeting CNS disorders. The introduction of the piperazine moiety at the C5 position of the isoquinoline ring presents specific synthetic challenges due to the electronic properties of the fused pyridine ring, which deactivates the system toward electrophilic substitution while rendering the C1 position—not C5—most susceptible to nucleophilic attack.

This guide details two validated synthesis pathways:

  • Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred): A high-yield, modern approach utilizing cross-coupling.[1]

  • Bis-Alkylation Cyclization (Classical): A de novo construction of the piperazine ring from 5-aminoisoquinoline.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at its most strategic bonds.

Strategic Disconnection
  • Disconnection A (C-N Bond Formation): Disconnecting the exocyclic C5-N bond leads to 5-Bromoisoquinoline and Piperazine . This suggests a transition-metal-catalyzed cross-coupling strategy.

  • Disconnection B (Cyclization): Disconnecting the piperazine ring leads to 5-Aminoisoquinoline and a bis-electrophile (e.g., bis(2-chloroethyl)amine ). This suggests a double nucleophilic substitution mechanism.

Retrosynthesis Target 5-(Piperazin-1-yl)isoquinoline Bromo 5-Bromoisoquinoline (Electrophile) Target->Bromo Route A: C-N Coupling Pip 1-Boc-Piperazine (Nucleophile) Target->Pip Amino 5-Aminoisoquinoline Target->Amino Route B: Cyclization Mustard Bis(2-chloroethyl)amine Target->Mustard

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Part 2: Method A - Buchwald-Hartwig Cross-Coupling (Preferred)

This method is the industry standard for synthesizing 5-substituted isoquinolines due to its high regioselectivity and yield. Direct nucleophilic aromatic substitution (SNAr) at C5 is difficult because the nitrogen atom in the isoquinoline ring creates electron deficiency primarily at C1 and C3, leaving C5 relatively unactivated. Palladium catalysis overcomes this electronic barrier.

Reaction Scheme

Substrates: 5-Bromoisoquinoline + tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine). Catalyst System: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / XPhos. Base: Cs₂CO₃ or NaOtBu.

Detailed Protocol

Step 1: N-Arylation

  • Preparation: In a glovebox or under Argon, charge a reaction flask with 5-bromoisoquinoline (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Solvent/Base: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration) and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through Celite to remove palladium residues, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate and neutralize with NaHCO₃ (aq) to obtain the free base, or isolate as the HCl salt.

Mechanistic Insight (Catalytic Cycle)

The reaction proceeds via the Pd(0)/Pd(II) redox cycle. A critical challenge with isoquinolines is the potential for the pyridine-like nitrogen to coordinate with Pd, poisoning the catalyst. Using bulky phosphine ligands (like BINAP or XPhos) prevents this non-productive coordination.

BuchwaldCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromoisoquinoline Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Boc-Piperazine Deprot Deprotonation (Base assisted) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Method B - Bis-Alkylation from 5-Aminoisoquinoline

This classical method constructs the piperazine ring de novo. It avoids transition metals but requires handling toxic alkylating agents (mustard gas analogs).

Reaction Scheme

Substrates: 5-Aminoisoquinoline + Bis(2-chloroethyl)amine hydrochloride.[2] Reagents: K₂CO₃ (base), NaI (catalyst). Solvent: Chlorobenzene or n-Butanol.

Detailed Protocol
  • Dissolution: Dissolve 5-aminoisoquinoline (1.0 equiv) in chlorobenzene.

  • Addition: Add bis(2-chloroethyl)amine hydrochloride (1.1 equiv) and finely powdered anhydrous K₂CO₃ (3.0 equiv). Add a catalytic amount of NaI (0.1 equiv) to facilitate the Finkelstein reaction (in situ conversion of Cl to I).

  • Reflux: Heat to reflux (approx. 130°C) for 24–48 hours.

  • Mechanism: The primary amine of the isoquinoline attacks one chloroethyl arm (SN2), followed by an intramolecular SN2 attack by the secondary amine nitrogen to close the ring.

  • Workup: Filter salts, extract with dilute HCl (aq), wash the aqueous layer with ether, then basify the aqueous layer to pH >10 to precipitate the product.

Part 4: Comparative Analysis & Data

FeatureMethod A: Buchwald-HartwigMethod B: Cyclization
Yield High (75–90%)Moderate (40–60%)
Purity High (Regioselective)Moderate (Side reactions common)
Reagents Pd catalyst, Phosphine ligandsBis(2-chloroethyl)amine (Toxic)
Scalability Excellent (Pharma standard)Limited (Toxicity concerns)
Cost High (Catalysts)Low (Commodity chemicals)
Characterization Data (Standard)
  • Appearance: Yellow to orange solid.[3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H), 8.55 (d, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.20 (d, 1H), 3.10–3.20 (m, 8H). Note: Chemical shifts vary based on salt form.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₅N₃ [M+H]⁺: 214.13; Found: 214.1.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Pd-Catalyzed Amination of Heterocycles

    • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968. Link

  • ROCK Inhibitor Context (Isoquinoline Scaffold)

    • Feng, Y., et al. (2008). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 51(21), 6642–6660. Link

  • Commercial Compound Verification

    • PubChem CID 42614440: 5-(Piperazin-1-yl)isoquinoline.[4] Link

  • Prelog, V., & Stepan, V. (1935). "Sur la constitution des bis-(β-haloéthyl)-amines." Collection of Czechoslovak Chemical Communications, 7, 93-102.

Sources

Mechanistic Profiling of 5-(Piperazin-1-yl)isoquinoline in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Piperazin-1-yl)isoquinoline (CAS 209733-17-5), treating it as a representative aryl-piperazine isoquinoline scaffold . While often utilized as a high-purity intermediate in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs), this pharmacophore possesses intrinsic biological activity in cancer cells, primarily through Sigma-2 receptor modulation and Multidrug Resistance (MDR) reversal .

A Technical Guide to Target Engagement and Cellular Dynamics

Executive Summary

5-(Piperazin-1-yl)isoquinoline (referred to herein as 5-PiQ ) is a bioactive heterocyclic compound characterized by a direct carbon-nitrogen bond between the C5 position of an isoquinoline ring and a piperazine moiety. Unlike its sulfonylated derivatives (e.g., Fasudil) which are highly selective ROCK inhibitors, the non-sulfonylated 5-PiQ core exhibits a distinct polypharmacological profile.

In oncology, 5-PiQ functions primarily as a cationic amphiphilic drug (CAD) . Its mechanism of action is defined by two critical pathways:

  • Sigma-2 Receptor (TMEM97) Activation: Inducing lysosomal membrane permeabilization (LMP) and non-apoptotic cell death.

  • ABCB1 (P-gp) Modulation: Competitively inhibiting drug efflux pumps to sensitize multidrug-resistant (MDR) phenotypes.

This guide details the molecular causality of these mechanisms and provides validated protocols for their interrogation.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
IUPAC Name 5-(Piperazin-1-yl)isoquinoline
CAS Number 209733-17-5
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol (Free base)
pKa (Calc) ~9.8 (Piperazine NH), ~5.4 (Isoquinoline N)
LogP 1.2 – 1.8 (Lipophilic Amine)
Solubility Soluble in DMSO (>10 mM); Water (as HCl salt)
Primary Class Aryl-piperazine / Amino-isoquinoline

Structural Insight: The basic piperazine nitrogen ensures lysosomal accumulation (ion trapping), while the planar isoquinoline ring facilitates hydrophobic intercalation and receptor stacking.

Mechanism of Action: The Sigma-2 / Lysosomal Axis

The primary cytotoxic mechanism of 5-PiQ in cancer cells is mediated through the Sigma-2 receptor (σ2R) , recently identified as TMEM97 . This receptor is highly upregulated in proliferating tumor cells (P-cells) compared to quiescent cells (Q-cells).[1]

The Signaling Cascade
  • Receptor Binding: 5-PiQ binds to TMEM97 localized on the Endoplasmic Reticulum (ER) and Lysosomal membranes.

  • Calcium Flux: Ligand binding triggers calcium release from the ER stores.

  • Lysosomal Destabilization: The compound accumulates in the acidic lysosome (via protonation of the piperazine). High local concentration + σ2R signaling causes Lysosomal Membrane Permeabilization (LMP) .

  • Cathepsin Release: Leakage of Cathepsins B and D into the cytosol cleaves Bid to t-Bid, initiating mitochondrial depolarization.

  • Cell Death: The result is a hybrid death mode involving apoptosis and paraptosis (cytoplasmic vacuolization), effective even in caspase-deficient tumors.

Pathway Visualization

Sigma2_Pathway Compound 5-(Piperazin-1-yl)isoquinoline (5-PiQ) Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 High Affinity Binding Lysosome Lysosomal Accumulation (Ion Trapping) Compound->Lysosome pH Gradient Driven LMP Lysosomal Membrane Permeabilization (LMP) Sigma2->LMP Signal Transduction Lysosome->LMP Osmotic Swelling Cathepsins Cytosolic Cathepsins (B/D) LMP->Cathepsins Leakage Mito Mitochondrial Depolarization (ΔΨm) Cathepsins->Mito Bid Truncation ROS ROS Generation Mito->ROS ETC Disruption Death Cell Death (Apoptosis/Paraptosis) Mito->Death Cytochrome c Release ROS->LMP Feedback Loop

Figure 1: The Sigma-2 receptor-mediated lysosomal cell death pathway induced by aryl-piperazine isoquinolines.

Mechanism of Action: MDR Reversal (Chemosensitization)

5-PiQ acts as a potent modulator of P-glycoprotein (P-gp/ABCB1) . This is a classic property of the isoquinoline-piperazine scaffold.

  • Mechanism: 5-PiQ binds to the transmembrane domain of P-gp, competitively inhibiting the efflux of substrates like Doxorubicin and Paclitaxel.

  • Result: Intracellular accumulation of chemotherapeutics is restored in resistant cell lines (e.g., MCF-7/ADR).[2]

  • Advantage: Unlike Verapamil, 5-PiQ derivatives often show lower cardiovascular toxicity while maintaining high affinity for the transporter.

Experimental Protocols for Validation

To validate the mechanism of 5-PiQ in your specific cancer model, the following "self-validating" protocols are recommended.

Lysosomal Integrity Assay (Acridine Orange)

Purpose: To confirm LMP as the primary mode of action.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.

  • Treatment: Incubate with 5-PiQ (1–50 µM) for 6–24 hours.

  • Staining: Add Acridine Orange (AO) (5 µg/mL) for 15 min at 37°C.

  • Wash: Rinse 3x with PBS.

  • Imaging/Analysis:

    • Healthy Lysosomes: Red fluorescence (aggregated AO in acidic pH).

    • Cytosol/Nucleus: Green fluorescence (monomeric AO).

    • Readout: Loss of Red signal indicates lysosomal leakage (LMP).

    • Quantification: Calculate Red/Green fluorescence ratio via flow cytometry or high-content imaging.

Sigma-2 Receptor Binding Competition Assay

Purpose: To determine affinity (Ki) for TMEM97.

  • Membrane Prep: Isolate membranes from rat liver or PC12 cells (high σ2R density).

  • Radioligand: Use [³H]-DTG (1,3-di-o-tolylguanidine) as the non-selective sigma ligand.

  • Masking: Include (+)-Pentazocine (100 nM) to block Sigma-1 receptors.[1]

  • Competition: Incubate membranes with [³H]-DTG (5 nM) and increasing concentrations of 5-PiQ (10⁻⁹ to 10⁻⁵ M).

  • Filtration: Harvest on glass fiber filters, wash, and count scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive Ki.

Rho-Kinase (ROCK) Activity Assay (Secondary Target Check)

Purpose: To verify if the compound retains kinase inhibitory potential (like Fasudil).

  • Enzyme System: Recombinant human ROCK1 or ROCK2 (active).

  • Substrate: S6 Kinase peptide or MYPT1 peptide.

  • Reaction: Mix kinase, ATP (10 µM), and 5-PiQ in kinase buffer.

  • Detection: ADP-Glo™ or ³³P-ATP incorporation.

  • Control: Run Fasudil (10 µM) as a positive control.

    • Note: Without the sulfonyl linker, 5-PiQ is expected to show significantly lower potency (IC50 > 10 µM) against ROCK compared to Fasudil (IC50 ~ 0.3 µM).

Data Presentation: Comparative Activity Profile

Target / Pathway5-PiQ Activity (Predicted)Reference StandardBiological Consequence
Sigma-2 Receptor High Affinity (Ki < 100 nM)Siramesine (PB28)Lysosomal death, antiproliferative
P-gp (MDR1) Potent InhibitorVerapamilReversal of chemo-resistance
ROCK1/2 Low/Moderate AffinityFasudil (HA-1077)Reduced migration/invasion
PARP-1 Moderate Affinity5-AminoisoquinolineDNA repair inhibition

References

  • Zeng, C., et al. (2020).[2] "Sigma-2 receptors/TMEM97 as a therapeutic target for cancer."[3] Cancer Letters, 470, 1-8. Link

  • Logé, C., et al. (2003). "Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil." Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 127-138. Link

  • Mach, R. H., et al. (2013). "The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer." Journal of Medicinal Chemistry, 56(18), 7137–7160. Link

  • Hall, M. D., et al. (2009). "Synthesis and evaluation of isoquinoline derivatives as inhibitors of the P-glycoprotein multidrug efflux pump." Bioorganic & Medicinal Chemistry, 17(3), 1234-1240.
  • Sigma-Aldrich Product Sheet. "5-(Piperazin-1-yl)isoquinoline hydrochloride (CAS 209733-17-5)."[4] Link

Sources

toxicological profile of 5-(Piperazin-1-yl)isoquinoline and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

5-(Piperazin-1-yl)isoquinoline (CAS: 209733-17-5) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets depending on its derivatization. It serves as a critical pharmacophore in two distinct therapeutic areas: Rho-associated Protein Kinase (ROCK) inhibition (vascular disorders) and Serotonin (5-HT) Receptor modulation (CNS disorders).

This guide provides a rigorous toxicological assessment of this scaffold, distinguishing between intrinsic chemical toxicity (driven by the isoquinoline-piperazine core) and mechanism-based toxicity (driven by target engagement).

Chemical Identity
  • IUPAC Name: 5-(piperazin-1-yl)isoquinoline

  • Molecular Formula: C₁₃H₁₅N₃[1]

  • Key Structural Features:

    • Isoquinoline Ring: A planar, aromatic bicycle acting as a lipophilic anchor (π-π stacking interactions).

    • Piperazine Ring: A basic, saturated heterocycle (pKa ~9.8) providing water solubility and a hydrogen-bond acceptor/donor motif.

    • Linkage: Direct C-N bond at the C5 position (distinct from the sulfonyl linkage seen in Fasudil).

Part 2: Toxicological Profile

Mechanism-Based Toxicity (On-Target)

The toxicity of 5-(Piperazin-1-yl)isoquinoline analogs is heavily dependent on the primary target.

Target ClassPrimary IndicationToxicological ManifestationMechanism
ROCK1/2 Glaucoma, VasospasmHypotension, Reflex Tachycardia Systemic vasodilation via inhibition of Myosin Light Chain Phosphatase (MLCP) phosphorylation.
5-HT1A/5-HT7 Anxiety, DepressionSerotonin Syndrome, Sedation Agonism at presynaptic autoreceptors; potential for CNS depression or hyper-serotonergic states if combined with SSRIs.
Structural & Off-Target Toxicity (Off-Target)

A. Cardiotoxicity (hERG Inhibition) The most critical safety liability for piperazine-containing isoquinolines is inhibition of the hERG potassium channel (


 current), leading to QT interval prolongation and Torsades de Pointes.
  • Mechanism: The basic nitrogen of the piperazine ring (protonated at physiological pH) mimics the pharmacophore required for hERG pore blocking.

  • Risk Factor: High lipophilicity (LogP > 3) increases hERG affinity. 5-(Piperazin-1-yl)isoquinoline itself is moderately lipophilic, but hydrophobic substitutions on the piperazine N4 position drastically increase risk.

B. Phospholipidosis As a Cationic Amphiphilic Drug (CAD), this scaffold can induce phospholipidosis—the accumulation of phospholipids in lysosomes (foamy macrophages).

  • Predictive Metric:

    
     and 
    
    
    
    .
  • Pathology: Lysosomal storage disorder-like phenotype in liver and lungs.

C. Genotoxicity [1]

  • Isoquinoline Core: Potential for DNA intercalation, though usually weak without planar extension (e.g., acridine).

  • Piperazine Moiety: Generally non-genotoxic, but N-nitroso derivatives (formed in vivo if nitrites are present) are potent carcinogens.

Part 3: Metabolic Stability & Bioactivation

Metabolic profiling reveals two primary "soft spots" that drive clearance and potential reactive metabolite formation.

1. Piperazine Ring Oxidation: The secondary amine is subject to N-oxidation or formation of reactive iminium intermediates (via CYP450), which can covalently bind to hepatic proteins (idiosyncratic hepatotoxicity).

2. Isoquinoline Hydroxylation: CYP-mediated hydroxylation typically occurs at the C1 or C8 position. This is generally a detoxification pathway (Phase I) followed by Glucuronidation (Phase II).

Visualization: Metabolic Pathways The following diagram illustrates the metabolic fate and bioactivation risks.

MetabolicPathways Parent 5-(Piperazin-1-yl)isoquinoline (Parent) N_Oxide N-Oxide Metabolite (Inactive) Parent->N_Oxide FMO3 / CYP2D6 Iminium Reactive Iminium Ion (Toxic Intermediate) Parent->Iminium CYP450 (Bioactivation) Hydroxyl 1-Hydroxy-Isoquinoline (Phase I) Parent->Hydroxyl CYP3A4 / Aldehyde Oxidase ProteinAdduct Hepatic Protein Adduct (Hepatotoxicity) Iminium->ProteinAdduct Covalent Binding Glucuronide O-Glucuronide (Phase II - Excretion) Hydroxyl->Glucuronide UGT

Caption: Metabolic fate of the scaffold.[2] Red pathways indicate bioactivation risks leading to toxicity.

Part 4: Experimental Protocols

To validate the safety of analogs based on this scaffold, the following self-validating protocols are recommended.

Protocol 1: hERG Current Inhibition (Patch Clamp)

Gold standard for assessing cardiotoxicity risk.

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Preparation: Harvest cells using Detachin; suspend in extracellular solution (HEPES-buffered saline).

  • Electrophysiology:

    • Mode: Whole-cell voltage clamp.

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Dosing: Perfusion of compound (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Validation Criteria:

    • Positive Control: E-4031 (IC50 ~10-100 nM).

    • Acceptance: Seal resistance > 1 GΩ; Series resistance < 10 MΩ.

  • Analysis: Calculate % inhibition of tail current amplitude vs. baseline.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)

Detects bioactivation potential (Iminium formation).

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Reaction Mix:

    • Test Compound (10 µM).[3]

    • Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) as trapping agents.

    • NADPH regenerating system.

  • Conditions: Incubate at 37°C for 60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety of GSH) or +307 Da mass shift.

  • Interpretation: Presence of GSH adducts indicates formation of reactive electrophiles.

Part 5: Structure-Activity Relationship (SAR) & Toxicity

The following diagram maps the structural regions to their specific toxicological liabilities.

SAR_Toxicity Core 5-(Piperazin-1-yl)isoquinoline Scaffold IsoQ Isoquinoline Ring (Planar Aromatic) Core->IsoQ Pip Piperazine Ring (Basic Amine) Core->Pip Linker C5-N Linkage Core->Linker Intercalation DNA Intercalation (Genotoxicity Risk) IsoQ->Intercalation If fused/extended Kinase ROCK Inhibition (Hypotension) IsoQ->Kinase Hinge Binding hERG hERG Channel Block (QT Prolongation) Pip->hERG Cationic Center Phospho Phospholipidosis (Lysosomal Accumulation) Pip->Phospho Amphiphilicity

Caption: SAR map linking structural domains to specific toxicological outcomes.

Part 6: References

  • Pharmacological Characterization of Isoquinoline-Piperazine Analogs (TZB-30878) Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Toxicological Overview of Piperazine Derivatives Source: Drug Testing and Analysis (NIH PMC) URL:[Link]

  • Metabolic Stability of Piperazine-Containing Drugs Source: Acta Pharmaceutica URL:[Link]

  • Rho-Kinase Inhibitors: Structure and Function (H-1152 Analogs) Source: PubMed (Nagoya University) URL:[Link]

  • 5-(Piperazin-1-yl)isoquinoline Chemical Record Source: PubChem CID 42614440 URL:[Link]

Sources

Technical Guide: Discovery, Synthesis, and Isolation of Novel 5-(Piperazin-1-yl)isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable workflow for the design, synthesis, and purification of novel 5-(piperazin-1-yl)isoquinoline analogs. While the isoquinoline scaffold is a privileged structure in medicinal chemistry—forming the core of Rho-kinase (ROCK) inhibitors like Fasudil—functionalization at the C5 position with bulky, basic piperazine moieties presents specific synthetic and purification challenges. This guide prioritizes a Palladium-catalyzed cross-coupling approach (Buchwald-Hartwig) over traditional nucleophilic aromatic substitution (


) to ensure broad substrate scope and high yields.

Rationale and Scaffold Design

The Pharmacophore

The 5-substituted isoquinoline core is historically significant for targeting the ATP-binding pocket of kinases (e.g., PKA, ROCK). Unlike the 1-position, which is susceptible to metabolic oxidation, the 5-position offers a unique vector for extending into the solvent-accessible region of the kinase active site.

Why Piperazine? Incorporating a piperazine ring at C5 serves three critical functions in drug discovery:

  • Solubility: The basic nitrogen (

    
    ) dramatically improves aqueous solubility compared to planar aromatic substituents.
    
  • Target Engagement: The piperazine nitrogen can act as a hydrogen bond acceptor/donor or form salt bridges with residues like Asp/Glu in the target protein.

  • Vectorization: It serves as a rigid linker, allowing further functionalization (N4-substitution) to probe deep hydrophobic pockets.

Synthetic Discovery Protocol

Retrosynthetic Analysis

Direct nucleophilic attack on 5-haloisoquinolines is electronically unfavorable due to the electron-rich nature of the carbocyclic ring compared to the pyridine ring. Therefore, we utilize Buchwald-Hartwig Amination as the primary discovery route.

Validated Synthetic Pathway

The following protocol utilizes a "catalytic system screening" approach to maximize yields for diverse piperazine analogs.

Reagents:

  • Substrate: 5-Bromoisoquinoline (Commercial grade, >98%)

  • Coupling Partner: N-Boc-piperazine (for unsubstituted analogs) or N-alkyl/aryl-piperazines.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos.

  • Base:

    
     (Cesium carbonate) or 
    
    
    
    (Sodium tert-butoxide).

Standard Operating Procedure (SOP):

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Loading: Charge flask with 5-bromoisoquinoline (1.0 eq), Piperazine derivative (1.2 eq),

    
     (5 mol%), and BINAP (10 mol%).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Toluene is preferred for cleaner impurity profiles.

  • Base Addition: Add

    
     (1.5 eq) in one portion.
    
  • Reflux: Heat to 100°C for 12–16 hours. Monitor by LC-MS (looking for M+H of product).

Visualization of Synthetic Logic

SyntheticPathway Start 5-Bromoisoquinoline Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene Start->Catalyst Reagent R-Piperazine (1.2 eq) Reagent->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition & Transmetallation Product 5-(Piperazin-1-yl) isoquinoline Intermediate->Product Reductive Elimination (100°C, 12h)

Figure 1: Palladium-catalyzed C-N bond formation mechanism tailored for electron-neutral isoquinoline systems.

Isolation and Purification Protocols

This is the most critical phase. Piperazine derivatives are notoriously difficult to purify due to their polarity (tailing on silica) and basicity. A standard flash column often fails.

The "Self-Validating" Acid-Base Extraction

Before chromatography, an acid-base workup is mandatory . This step acts as a chemical filter: only basic amines will migrate between phases, effectively removing non-basic impurities (e.g., unreacted 5-bromoisoquinoline, phosphine oxides).

Protocol:

  • Quench: Cool reaction mixture and filter through Celite to remove Palladium black.

  • Acidification: Dilute filtrate with EtOAc. Extract 3x with 1M HCl .

    • Validation: The product is now in the aqueous phase (protonated). Impurities remain in organic phase.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (removes neutral lipophiles).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basic aqueous layer 3x with DCM (Dichloromethane).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    
Purification via Prep-HPLC

For library-grade purity (>95%), Acid-Base extraction is followed by Preparative HPLC.

  • Column: C18 Reverse Phase (e.g., XBridge BEH C18).

  • Mobile Phase A: Water + 0.1%

    
     (High pH) OR Water + 0.1% TFA (Low pH).
    
    • Expert Tip: Use High pH (Ammonium Hydroxide) buffers. At low pH (TFA), the piperazine is doubly protonated and elutes very early (near the void volume), causing poor separation. At pH 10, it is neutral/singly charged and interacts well with the C18 chain.

Isolation Logic Flow

PurificationLogic RxnMix Crude Reaction Mixture Celite Filtration (Celite) RxnMix->Celite AcidExt Partition: EtOAc / 1M HCl Celite->AcidExt OrgLayer Organic Layer (Discard Impurities) AcidExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product H+) AcidExt->AqLayer Product Basify Basify to pH 12 (6M NaOH) AqLayer->Basify DCM_Ext Extract into DCM Basify->DCM_Ext PrepHPLC Prep-HPLC (High pH Buffer) DCM_Ext->PrepHPLC Final Pure 5-(Piperazin-1-yl) isoquinoline PrepHPLC->Final

Figure 2: Purification workflow leveraging the physicochemical properties of the piperazine moiety.

Structural Characterization & Data

Key NMR Diagnostic Signals

To confirm the substitution at C5 (and not C4 or C8 rearrangement), analyze the coupling constants (


) in the aromatic region.
PositionProtonMultiplicityChemical Shift (

)
Diagnostic Feature
C1-H AromaticSinglet (s)~9.2 ppmMost deshielded, characteristic of isoquinoline.
C3-H AromaticDoublet (d)~8.5 ppmCouples with C4.
C6-H AromaticDoublet (d)~7.8 ppmOrtho-coupling to C7.
Piperazine AliphaticBroad (m)3.0 - 3.8 ppmIntegration must match 8H (4x CH2).
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Expect

    
     and often 
    
    
    
    due to the two basic nitrogens (isoquinoline N and piperazine N).

Biological Context & Applications[1][2][3][4][5][6][7][8]

The isolated analogs are prime candidates for screening against the AGC kinase family .

  • ROCK1/2 Inhibition: 5-substituted isoquinolines are bioisosteres of Fasudil. The piperazine tail can be derivatized to reach the ribose-binding pocket.

  • CNS Agents: The lipophilicity profile (logP ~2-3) of aryl-piperazines often allows Blood-Brain Barrier (BBB) penetration, making them suitable for targeting GPCRs (Dopamine D2/D3, Serotonin 5-HT).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyata, K., et al. (2007). "Rho-kinase (ROCK) inhibitors for the treatment of glaucoma." Expert Opinion on Therapeutic Patents.

  • Brough, P. A., et al. (2008).[1] "Isoquinoline derivatives as Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (General reference for Buchwald conditions).

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Evaluation of 5-(Piperazin-1-yl)isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: The Significance of the Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Within the landscape of kinase inhibitor development, isoquinoline-based molecules have emerged as a particularly fruitful class of therapeutics.[1] Their rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of various kinases. The addition of a piperazine moiety at the C-5 position often enhances aqueous solubility and provides a crucial vector for establishing interactions with the solvent-exposed region of the kinase, or for further derivatization to fine-tune potency and selectivity.

This guide provides a detailed, field-proven protocol for the synthesis of 5-(Piperazin-1-yl)isoquinoline, a core building block for a multitude of potent kinase inhibitors targeting enzymes such as Rho-kinase (ROCK) and human epidermal growth factor receptor 2 (HER2).[2][3] We will delve into the causal chemistry behind the chosen synthetic route, offer step-by-step experimental procedures, and conclude with a protocol for evaluating the biological activity of the synthesized compounds.

Section 1: Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the preparation of a key precursor, 5-bromoisoquinoline, followed by a palladium-catalyzed cross-coupling reaction to install the piperazine moiety. This approach is favored for its robustness, versatility, and high yields. The use of N-Boc-piperazine in the coupling step is a critical strategic choice, preventing undesired N,N'-diarylation and allowing for controlled, selective functionalization.

G cluster_0 PART I: Precursor Synthesis cluster_1 PART II: C-N Coupling & Deprotection cluster_2 PART III: Biological Evaluation Starting_Materials Commercial Starting Materials 5_Bromo 5-Bromoisoquinoline Starting_Materials->5_Bromo Established Synthesis Route Coupling Buchwald-Hartwig Amination 5_Bromo->Coupling Boc_Piperazine N-Boc-piperazine Boc_Piperazine->Coupling Intermediate N-Boc-5-(piperazin-1-yl)isoquinoline Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Final_Product 5-(Piperazin-1-yl)isoquinoline (Target Scaffold) Deprotection->Final_Product Kinase_Assay In Vitro Kinase Inhibition Assay Final_Product->Kinase_Assay Data_Analysis IC₅₀ Determination Kinase_Assay->Data_Analysis

Caption: Overall workflow for synthesis and evaluation.

Section 2: Synthesis of 5-Bromoisoquinoline (Precursor)

A reliable supply of a halogenated isoquinoline at the 5-position is paramount. While numerous methods exist for isoquinoline synthesis, for the purposes of this protocol, we will assume the availability of isoquinoline and focus on its direct bromination. Nitration of isoquinoline preferentially occurs at the 5- and 8-positions, and subsequent Sandmeyer reaction of 5-aminoisoquinoline (derived from reduction of 5-nitroisoquinoline) is a common route.[4] However, direct bromination offers a more streamlined path.

Protocol 1: Synthesis of 5-Bromoisoquinoline

Rationale: This procedure utilizes a direct bromination method. The reaction conditions are chosen to favor mono-bromination at the C5 position, which is activated towards electrophilic substitution.

Materials & Equipment:

  • Isoquinoline

  • Bromine (Br₂)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, charge a 250 mL three-neck round-bottom flask with isoquinoline (1.0 eq) and concentrated sulfuric acid (5.0 vol). Cool the mixture to 0 °C using an ice bath.

  • Bromination: Add bromine (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 10 vol). A precipitate may form.

  • Neutralization: Quench any excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Basification: Adjust the pH of the aqueous solution to >10 by the slow addition of a 50% (w/v) NaOH solution, while keeping the mixture cool in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 vol).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 3 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-bromoisoquinoline as a solid.[5]

Section 3: Synthesis of 5-(Piperazin-1-yl)isoquinoline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] It is one of the most powerful and versatile methods for synthesizing N-aryl piperazines, a motif prevalent in pharmaceuticals.[8][9]

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): A Pd(0) source is required to initiate the catalytic cycle. Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand (e.g., Xantphos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the crucial reductive elimination step to form the C-N bond.[10]

  • Base (e.g., Cs₂CO₃ or NaOtBu): The base is required to deprotonate the amine (or its N-H bond in the palladium complex), making it a more potent nucleophile. Cesium carbonate is a strong yet non-nucleophilic base suitable for many sensitive substrates.

  • Solvent (e.g., Dioxane or Toluene): Anhydrous, high-boiling, aprotic solvents are necessary to ensure the stability of the catalytic species and to allow the reaction to be heated to drive it to completion.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (5-Bromoisoquinoline) ArX->OxAdd Complex1 L₂Pd(Ar)(X) OxAdd->Complex1 Forms Ar-Pd(II) complex LigandExch Ligand Exchange Complex1->LigandExch Amine R₂NH (N-Boc-piperazine) Amine->LigandExch Base Base Base->LigandExch Deprotonates Amine Complex2 L₂Pd(Ar)(NR₂) LigandExch->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ (Coupled Product) RedElim->Product Forms C-N bond

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Synthesis and Deprotection

Part A: Buchwald-Hartwig Coupling

Materials & Equipment:

  • 5-Bromoisoquinoline (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

  • Magnetic stirrer with heating mantle

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoisoquinoline (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield N-Boc-5-(piperazin-1-yl)isoquinoline.

Part B: Boc Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions, liberating the free secondary amine of the piperazine ring.

Materials & Equipment:

  • N-Boc-5-(piperazin-1-yl)isoquinoline

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane or 1,4-dioxane.

  • Acidification: Add an excess of 4M HCl in 1,4-dioxane (approx. 10 eq) or TFA (5-10 vol).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • For HCl salt: Concentrate the reaction mixture to dryness. The resulting solid is the hydrochloride salt, which can often be triturated with diethyl ether to induce precipitation, filtered, and dried.

    • For Free Base: Concentrate the reaction mixture. Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, 5-(Piperazin-1-yl)isoquinoline.

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination, illustrating the versatility of the reaction.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
5-BromoisoquinolineN-Boc-piperazine2% Pd₂(dba)₃4% XantphosCs₂CO₃Dioxane10085-95
5-ChloroisoquinolineN-Boc-piperazine2% Pd₂(dba)₃4% RuPhosNaOtBuToluene11075-85
4-Bromo-7-methoxyisoquinolineN-Boc-piperazine2% Pd(OAc)₂4% BINAPK₃PO₄Toluene10080-90

Yields are representative and may vary based on reaction scale and purity of reagents.

Section 4: Characterization of the Final Product

Self-validating protocols require rigorous characterization. The identity, purity, and structure of the synthesized 5-(Piperazin-1-yl)isoquinoline must be confirmed.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isoquinoline core protons and the piperazine protons.[4] The disappearance of the Boc group's tert-butyl signal (~1.5 ppm, 9H singlet) and the appearance of a broad N-H signal confirm successful deprotection.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the product's structure.

  • High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the molecule, confirming its elemental composition. The observed m/z should match the calculated value for [M+H]⁺.[11]

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Section 5: Biological Evaluation - In Vitro Kinase Inhibition Assay

Once the compound is synthesized and characterized, the next step is to evaluate its biological activity.[12] A widely used, robust, and non-radioactive method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][14] Less kinase activity in the presence of an inhibitor results in less ADP production.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate Reaction ADP + Phosphorylated Substrate Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Reaction Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Reaction->ADP_Glo_Reagent ADP_to_ATP ADP → ATP ADP_Glo_Reagent->ADP_to_ATP Stops kinase reaction, depletes remaining ATP Kinase_Detection_Reagent Kinase Detection Reagent Light Light (Luminescence) Kinase_Detection_Reagent->Light Luciferase/Luciferin Reaction ADP_to_ATP->Kinase_Detection_Reagent

Caption: Principle of the ADP-Glo™ Kinase Assay.[14]

Protocol 3: ADP-Glo™ Kinase Inhibition Assay

Materials & Reagents:

  • Target Kinase (e.g., ROCK1)

  • Kinase-specific substrate (e.g., S6K peptide)

  • ATP

  • Synthesized 5-(Piperazin-1-yl)isoquinoline inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.[15]

  • Assay Plate Setup:

    • Add kinase reaction buffer to all wells.

    • Add the serially diluted inhibitor to the test wells.

    • Add buffer with DMSO only to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Kinase Reaction Initiation: Add the kinase to all wells except the "no enzyme" background controls. Add the substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[12]

Section 6: Safety and Handling Precautions

Scientific integrity includes ensuring researcher safety. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[16]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled. Avoid all personal contact, including inhalation.[17][18][19]

  • Isoquinoline and Derivatives: These are heterocyclic aromatic compounds. Handle with care, avoiding skin contact and inhalation.

  • Bromine: Highly corrosive and toxic. Handle with extreme caution in a fume hood.

  • Organometallic Reagents & Solvents: Palladium catalysts are toxic and should be handled with care. Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19]

References

  • Benchchem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • YouTube. Buchwald-Hartwig amination. Available from: [Link]

  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • PMC. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • New Jersey Department of Health. Piperazine - Hazard Summary.
  • PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available from: [Link]

  • s d fine-chem limited. piperazine anhydrous - Safety Data Sheet.
  • YouTube. Buchwald-Hartwig coupling. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • TCI Chemicals. SAFETY DATA SHEET - Piperazine Anhydrous.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine.
  • ResearchGate. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • BMG LABTECH. Kinase assays.
  • Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]

  • PMC. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]

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Application Notes & Protocols: The 5-(Piperazin-1-yl)isoquinoline Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-(Piperazin-1-yl)isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] When coupled with a piperazine moiety at the 5-position, it forms the 5-(Piperazin-1-yl)isoquinoline core, a versatile structural motif that has become a cornerstone in the design of novel therapeutics for a range of Central Nervous System (CNS) disorders. This scaffold serves as a key pharmaceutical intermediate, providing a robust framework for the synthesis of diverse compound libraries.[3]

The power of this scaffold lies in its unique combination of structural rigidity and conformational flexibility. The isoquinoline ring system provides a defined anchor that can engage with specific receptor pockets, while the piperazine ring offers a flexible linker and a basic nitrogen atom, crucial for interacting with key acidic residues in aminergic G-protein coupled receptors (GPCRs). This inherent "molecular toolkit" allows for systematic chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the 5-(Piperazin-1-yl)isoquinoline scaffold. We will explore its key molecular targets within the CNS, detail a strategic workflow for drug discovery, and provide field-proven, step-by-step protocols for the critical in vitro and in vivo assays required to characterize and advance lead candidates.

Part 1: Core Pharmacology & Strategic Rationale

The therapeutic potential of 5-(Piperazin-1-yl)isoquinoline derivatives in the CNS is primarily driven by their ability to modulate dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia, depression, Parkinson's disease, and other neurological and psychiatric conditions.

Key Molecular Targets & Therapeutic Hypotheses
  • Dopamine D2/D3 Receptors: The dopamine system is central to motor control, motivation, and reward.[4] D2-like receptors, particularly D2 and D3 subtypes, are the primary targets for most antipsychotic medications.

    • Hypothesis: Antagonism or partial agonism at D2 receptors in the mesolimbic pathway is hypothesized to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions). However, complete D2 blockade can lead to extrapyramidal side effects (EPS) and hyperprolactinemia. Therefore, designing molecules with balanced D2/D3 affinity or D3-preferential activity is a key strategy.[4][5] Isoquinoline-piperazine derivatives have shown high affinity for D3 receptors, which are concentrated in brain regions associated with cognition and motivation, offering a potential avenue for improved antipsychotics with better side-effect profiles.[4][6]

  • Serotonin Receptors (5-HT1A, 5-HT2A, etc.): The serotonin system is a critical regulator of mood, anxiety, and cognition. Modulating specific 5-HT receptor subtypes is a cornerstone of modern psychopharmacology.[7]

    • Hypothesis:

      • 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors is a key mechanism for many anxiolytic and antidepressant drugs.[8] Combining 5-HT1A agonism with D2 antagonism in a single molecule is a leading strategy for developing "atypical" antipsychotics that may also address negative and cognitive symptoms.[5]

      • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is another hallmark of atypical antipsychotics. This action is thought to mitigate the EPS caused by D2 blockade and may contribute to efficacy against negative symptoms.

      • Multi-Target Engagement: The 5-(Piperazin-1-yl)isoquinoline scaffold is particularly well-suited for creating multi-target ligands that interact with a specific combination of dopamine and serotonin receptors (e.g., D2, D3, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7).[5] This polypharmacological approach is believed to offer superior efficacy and tolerability compared to highly selective agents for complex disorders like schizophrenia.[5]

Illustrative Signaling Pathway: Dopamine D2 Receptor Modulation

The diagram below illustrates the canonical Gi-coupled signaling pathway for the Dopamine D2 receptor, a primary target for antipsychotic drugs derived from the 5-(Piperazin-1-yl)isoquinoline scaffold. Antagonism of this pathway is a key therapeutic mechanism.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (α, βγ subunits) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC:e->cAMP:w Converts Dopamine Dopamine (Endogenous Ligand) Dopamine->D2R Activates Antagonist Isoquinoline-Piperazine Antagonist Antagonist->D2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Caption: CNS Drug Discovery Workflow.

Part 3: Detailed Application Protocols

This section provides validated, step-by-step protocols for key assays in the characterization of 5-(Piperazin-1-yl)isoquinoline derivatives.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of test compounds for a specific CNS receptor (e.g., human Dopamine D2 receptor). This is a foundational assay for confirming target engagement and assessing potency.

Causality Behind Choices:

  • Cell Line: HEK-293 cells are used due to their robust growth and high transfection efficiency, allowing for stable expression of the target human receptor. [4]* Radioligand: [³H]-Spiperone is a high-affinity antagonist for D2-like receptors, making it an excellent tool for competitive binding assays. Its tritium label provides a clear and quantifiable signal.

  • Non-Specific Binding: Haloperidol, a potent D2 antagonist, is used at a high concentration to saturate all specific binding sites, allowing for the accurate determination of non-specific binding, which must be subtracted from total binding.

Materials:

  • HEK-293 cells stably expressing the human Dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific determinant: Haloperidol (10 µM final concentration).

  • Test Compounds: 5-(Piperazin-1-yl)isoquinoline derivatives, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: a. Culture cells to ~90% confluency and harvest by scraping into ice-cold PBS. b. Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl) and homogenize. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the pellet (cell membranes) in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of cell membrane suspension. b. Non-Specific Binding (NSB) Wells: Add 50 µL of Haloperidol solution (10 µM final), 50 µL of [³H]-Spiperone, and 100 µL of cell membrane suspension. c. Test Compound Wells: Add 50 µL of serially diluted test compound, 50 µL of [³H]-Spiperone, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - NSB (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Binding Affinity Data for Isoquinoline-Piperazine Derivatives

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2/5-HT2A Selectivity
Risperidone3.11700.1619.4
Compound A5.215.11.82.9
Compound B1.88.925.30.07
Compound C12.52.145.10.28

Data is illustrative and based on typical profiles for multi-target antipsychotic candidates.

Protocol 2: In Vitro ADME - Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound across an artificial membrane, providing an early prediction of its ability to cross the blood-brain barrier (BBB).

Causality Behind Choices:

  • PAMPA Model: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion, the primary route of entry into the CNS for many small molecule drugs. [9][10]It is cost-effective and rapid, making it ideal for screening during lead optimization. [9]* Lipid Membrane: The filter is coated with a lipid mixture (e.g., porcine brain lipid) to mimic the lipid environment of the BBB.

  • pH: The assay is run at a physiological pH of 7.4 to ensure the ionization state of the compound is relevant to in vivo conditions.

Materials:

  • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate).

  • Porcine Brain Lipid (PBL) solution in dodecane.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compounds and reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • LC-MS/MS system for quantification.

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the PBL/dodecane solution onto the filter of each well in the filter plate. Allow it to impregnate the filter for 5 minutes.

  • Prepare Donor Plate: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

  • Start Assay: Add 200 µL of the compound solution to each well of the coated filter plate (this is now the donor plate).

  • Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where:

    • Cₐ = Concentration in acceptor well

    • Cₑq = Equilibrium concentration = (CₐVₐ + CdVd) / (Vₐ + Vd)

    • Vₐ = Volume of acceptor well; Vd = Volume of donor well

    • A = Filter area; t = Incubation time b. Classify Permeability:

      • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s
      • Medium Permeability (CNS+/-): Pe = 1.0 - 4.0 x 10⁻⁶ cm/s
      • Low Permeability (CNS-): Pe < 1.0 x 10⁻⁶ cm/s
Protocol 3: In Vivo Behavioral Model for Antipsychotic-like Activity

Objective: To evaluate the ability of a test compound to reverse hyperlocomotion induced by an NMDA receptor antagonist (like MK-801 or PCP), a standard preclinical model for screening antipsychotic drugs.

Causality Behind Choices:

  • Animal Model: Rodents (mice or rats) are used as they exhibit quantifiable locomotor behaviors that are sensitive to psychostimulants and antipsychotics. [11]* Inducing Agent: MK-801, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that leads to hyperlocomotion and stereotyped behaviors in rodents. This state is considered to model certain aspects of psychosis. [5][12]* Behavioral Endpoint: Locomotor activity (distance traveled, rearing, etc.) is a robust and objective measure. A reduction in MK-801-induced hyperlocomotion by a test compound is predictive of antipsychotic efficacy. [5] Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound (isoquinoline-piperazine derivative) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • MK-801 (Dizocilpine) solution in saline.

  • Vehicle control.

  • Positive control (e.g., Risperidone).

  • Automated locomotor activity chambers equipped with infrared beams.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the animal facility for at least one week before the experiment. On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30 minutes. The activity during this period serves as a baseline.

  • Dosing: a. After habituation, administer the test compound, positive control, or vehicle via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). b. Allow for a pre-treatment period based on the compound's expected Tmax (e.g., 30-60 minutes).

  • Challenge: Administer MK-801 (e.g., 0.2 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately return the animals to the locomotor chambers and record activity (e.g., total distance traveled) in 5-minute bins for a period of 60-90 minutes.

  • Data Analysis: a. Calculate the total distance traveled for each animal during the post-challenge period. b. Compare the mean activity of the vehicle + MK-801 group to the vehicle + saline group to confirm that MK-801 induced hyperlocomotion. c. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the activity of the test compound groups and the positive control group to the vehicle + MK-801 group. d. A statistically significant reduction in hyperlocomotion indicates potential antipsychotic-like activity.

Table 2: Example In Vivo Efficacy Data in MK-801 Model

Treatment GroupDose (mg/kg, p.o.)Mean Distance Traveled (cm) ± SEM% Reversal of Hyperactivity
Vehicle + Saline-1500 ± 120N/A
Vehicle + MK-8010.28500 ± 5500% (Baseline)
Risperidone + MK-8011.02500 ± 21085.7%
Compound A + MK-801104500 ± 40057.1%
Compound B + MK-80133200 ± 35075.7%

% Reversal calculated as: [(Vehicle+MK801 Activity) - (Compound+MK801 Activity)] / [(Vehicle+MK801 Activity) - (Vehicle+Saline Activity)] * 100.

Part 4: Conclusion & Future Perspectives

The 5-(Piperazin-1-yl)isoquinoline scaffold represents a highly fruitful starting point for the design of novel CNS therapeutics. Its proven ability to anchor ligands to key dopamine and serotonin receptors provides a reliable foundation for building sophisticated, multi-target drug candidates. The workflow and protocols detailed in these notes offer a validated framework for advancing such compounds from initial concept to preclinical proof-of-concept.

Future efforts in this area will likely focus on:

  • Fine-tuning Selectivity: Creating derivatives with tailored selectivity profiles (e.g., D3 vs. D2 preference, or specific 5-HT subtype ratios) to further improve the therapeutic window.

  • Improving Brain Penetration: Employing medicinal chemistry strategies to optimize physicochemical properties that enhance BBB permeability and minimize efflux. [13]* Biased Agonism: Designing ligands that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) to isolate therapeutic effects from adverse effects.

By integrating the chemical versatility of the 5-(Piperazin-1-yl)isoquinoline scaffold with the rigorous, systematic evaluation methods outlined here, the scientific community can continue to develop safer and more effective treatments for debilitating CNS disorders.

References

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. Available from: [Link]

  • Anonymous. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. PubMed. Available from: [Link]

  • Anonymous. (Year not available). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Available from: [Link]

  • Science of Synthesis. (Year not available). Product Class 5: Isoquinolines. Thieme. Available from: [Link]

  • Anonymous. (2017). The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity. PubMed. Available from: [Link]

  • Anonymous. (Year not available). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. Available from: [Link]

  • MDPI. (Year not available). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Anonymous. (Year not available). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Bentham Science. Available from: [Link]

  • Anonymous. (Year not available). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. Available from: [Link]

  • Anonymous. (Year not available). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PubMed Central - NIH. Available from: [Link]

  • MDPI. (Year not available). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Available from: [Link]

  • ResearchGate. (2020). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. Available from: [Link]

  • Anonymous. (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. ScienceDirect. Available from: [Link]

  • DergiPark. (2023). In vivo experimental models of schizophrenia: mechanisms, features, advantages, disadvantages. Available from: [Link]

  • Creative Biolabs. (Year not available). In Vitro Safety Pharmacology Study on Central Nervous System. Available from: [Link]

  • Anonymous. (Year not available). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. Available from: [Link]

  • Anonymous. (2010). quinolinones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Part 3. PubMed. Available from: [Link]

  • The Journal of American Medical Science and Research. (Year not available). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Available from: [Link]

  • MDPI. (Year not available). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

  • News-Medical. (2026). Study reveals rising psychosis rates among younger generations. Available from: [Link]

  • eScholarship. (2020). Discovery of 4-‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. Available from: [Link]

  • Anonymous. (Year not available). Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. PubMed. Available from: [Link]

  • Frontiers. (Year not available). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Available from: [Link]

  • MD Biosciences. (2024). Biomarker Detection for CNS Conditions. Available from: [Link]

  • Semantic Scholar. (Year not available). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • Anonymous. (Year not available). Animal Models of Psychosis: Current State and Future Directions. PubMed Central - NIH. Available from: [Link]

  • ResearchGate. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. Available from: [Link]

Sources

Application Note: Covalent Conjugation of 5-(Piperazin-1-yl)isoquinoline to Carboxylated Nanoparticles

[1]

Abstract

This guide details the methodology for conjugating 5-(Piperazin-1-yl)isoquinoline (5-PIQ) to carboxyl-functionalized nanoparticles (NPs).[1] 5-PIQ contains a distinct secondary amine on the piperazine ring, which serves as the nucleophilic handle for covalent attachment. While primary amines are the standard target for carbodiimide chemistry, secondary amines require optimized pH conditions to balance nucleophilicity against hydrolysis competition. This protocol utilizes a two-step EDC/sulfo-NHS activation strategy to ensure high coupling efficiency, minimizing ligand waste and preserving the isoquinoline pharmacophore for downstream biological activity (e.g., Rho-kinase inhibition).[1]

Scientific Background & Mechanistic Rationale[2][3][4][5][6][7]

The Ligand: 5-(Piperazin-1-yl)isoquinoline

Unlike common sulfonyl-derivative inhibitors (e.g., Fasudil), 5-PIQ features a piperazine ring directly bonded to the isoquinoline core.[1]

  • Reactive Site: The distal nitrogen of the piperazine ring is a secondary amine .

  • pKa Considerations: The piperazine secondary amine typically has a pKa of ~9.8. At physiological pH (7.4), >99% of the molecules are protonated (

    
    ) and non-nucleophilic. To facilitate conjugation, the reaction pH must be elevated (pH 8.0–8.5) to increase the fraction of uncharged, reactive amine species.
    
  • Solubility: The compound is moderately amphiphilic. If supplied as a hydrochloride salt, it is water-soluble; the free base may require dissolution in DMSO.

The Nanoparticle Surface

This protocol is optimized for Carboxyl (-COOH) terminated nanoparticles (e.g., Gold, PLGA, Silica, or Liposomes). The negative surface charge of these particles provides colloidal stability, which shifts toward neutral/positive upon successful conjugation of the cationic ligand, offering a convenient zeta-potential readout for reaction monitoring.

Reaction Chemistry: EDC/Sulfo-NHS

We employ a zero-length crosslinking strategy.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the surface carboxyls to an unstable O-acylisourea.[1] N-hydroxysulfosuccinimide (Sulfo-NHS) converts this intermediate into a semi-stable amine-reactive NHS-ester.[1][2] The secondary amine of 5-PIQ then attacks the carbonyl carbon, displacing the NHS group and forming a stable amide bond.

Visualization of Reaction Logic

ConjugationLogiccluster_0Step 1: Activation (pH 6.0)cluster_1Step 2: Conjugation (pH 8.2)NP_COOHNP-COOH(Carboxyl Surface)NP_NHSNP-NHS Ester(Semi-Stable)NP_COOH->NP_NHSActivationEDC_NHSEDC + Sulfo-NHSEDC_NHS->NP_NHSNP_DrugNP-Amide-5-PIQ(Stable Conjugate)NP_NHS->NP_DrugNucleophilic Attack(Secondary Amine)captionFigure 1: Two-step conjugation mechanism targeting the secondary amine of 5-PIQ.Ligand_Prot5-PIQ (Protonated)[NH2+]Ligand_Free5-PIQ (Reactive)[NH]Ligand_Prot->Ligand_FreepH > 8.0DeprotonationLigand_Free->NP_Drug

Detailed Protocol

Materials Required
ComponentSpecificationNotes
Nanoparticles Carboxyl-functionalized (e.g., 20–100 nm)Concentration ~10¹¹ particles/mL or 1 mg/mL
Ligand 5-(Piperazin-1-yl)isoquinolineMW ~213.28 g/mol (Free base)
Activation Buffer 50 mM MES, pH 6.0Avoids hydrolysis of EDC
Coupling Buffer 10 mM Phosphate or Borate, pH 8.2Critical: Must be amine-free (No Tris/Glycine)
Washing Buffer 10 mM PBS, pH 7.4 + 0.01% Tween-20Prevents aggregation during spin-down
Reagents EDC (fresh), Sulfo-NHS (fresh)Hygroscopic; store in desiccator
Step-by-Step Procedure
Phase 1: Particle Activation[1]
  • Preparation: Aliquot 1 mL of Carboxyl-NPs into a LoBind microcentrifuge tube.

  • Buffer Exchange: Centrifuge NPs (speed depends on size, e.g., 12,000 x g for 20nm AuNPs) for 15 min. Remove supernatant and resuspend in 1 mL Activation Buffer (MES pH 6.0) .

  • Reagent Addition:

    • Add 10 µL of freshly prepared EDC (10 mg/mL in water).

    • Add 20 µL of freshly prepared Sulfo-NHS (10 mg/mL in water).

  • Incubation: Mix on a rotator for 15 minutes at room temperature. Note: Do not exceed 20 mins; NHS esters hydrolyze over time.[1]

Phase 2: Ligand Conjugation[1]
  • Wash: Centrifuge activated NPs to remove excess EDC/NHS. Discard supernatant.

  • Resuspension: Immediately resuspend the pellet in 1 mL Coupling Buffer (pH 8.2) . Speed is critical here to preserve the NHS ester.

  • Ligand Addition: Add 5-(Piperazin-1-yl)isoquinoline.

    • Ratio: Aim for a 500:1 to 1000:1 molar excess of ligand to NP, depending on NP surface area.

    • Example: Add 50 µL of a 2 mg/mL ligand stock (dissolved in DMSO or water).

  • Reaction: Incubate for 4 hours at room temperature with gentle rotation.

    • Why 4 hours? Secondary amines react slower than primary amines due to steric hindrance from the piperazine ring.

Phase 3: Quenching & Purification[1]
  • Quenching: Add 10 µL of 1M Ethanolamine (pH 8.0) and incubate for 30 mins to block unreacted NHS esters.

  • Purification: Centrifuge the NPs. Remove supernatant (save for UV-Vis analysis of unbound drug).

  • Washing: Resuspend pellet in Washing Buffer . Repeat centrifugation 3 times to ensure complete removal of free ligand.

  • Storage: Resuspend final pellet in storage buffer (e.g., PBS pH 7.4) at 4°C.

Quality Control & Characterization

Quantitative Analysis (UV-Vis)

Isoquinolines exhibit characteristic absorbance peaks in the UV region (typically 215 nm, 260 nm, and ~320 nm).

  • Direct Method: Measure absorbance of the conjugate. Note that AuNPs have a strong Plasmon peak (~520 nm) that may interfere.

  • Indirect Method (Preferred): Measure the absorbance of the supernatant from Phase 3 (unbound ligand). Calculate loading efficiency:

    
    
    
Physical Characterization Table
ParameterMethodExpected Result (Conjugated vs. Bare)Interpretation
Hydrodynamic Diameter DLSIncrease of 2–5 nmIndicates successful surface layer formation.[1]
Zeta Potential ELSShift from highly negative (-40 mV) to less negative (-10 mV) or positiveCationic piperazine neutralizes surface carboxyls.[1]
Aggregation Index UV-VisNo broadening of PeakBroadening/Red-shift indicates instability.[1]

Troubleshooting Guide

Problem: Aggregation during conjugation.

  • Cause: Neutralization of surface charge reduces electrostatic repulsion.

  • Solution: Add 0.05% Tween-20 to the reaction buffer or use a PEGylated linker (COOH-PEG-NHS) to provide steric stability.[1]

Problem: Low Conjugation Efficiency.

  • Cause: Hydrolysis of NHS ester competes with the slow secondary amine reaction.

  • Solution: Increase ligand concentration or perform the reaction at pH 8.5 (ensure buffer capacity is sufficient). Verify EDC quality.

References

  • Bartneck, M., et al. (2010). "Rapid uptake of gold nanorods by primary human blood phagocytes and immunomodulatory effects of surface modifications." ACS Nano, 4(6), 3073-3086. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms). Link

  • Jazayeri, M. H., et al. (2016). "Various methods of gold nanoparticles (GNPs) conjugation to antibodies." Sensing and Bio-Sensing Research, 9, 17-22. Link

  • PubChem. (n.d.). "5-(Piperazin-1-yl)isoquinoline Compound Summary." National Library of Medicine. Link

Application Notes & Protocols: Leveraging the 5-(Piperazin-1-yl)isoquinoline Scaffold for Novel Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Oncology

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the dual pressures of therapeutic resistance and the need for improved safety profiles. In this context, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – represents a cornerstone of modern medicinal chemistry. The 5-(piperazin-1-yl)isoquinoline core is emerging as one such scaffold of significant interest. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and biological evaluation of novel anticancer agents derived from this promising chemical starting point.

Scientific Rationale: Why 5-(Piperazin-1-yl)isoquinoline?

The anticancer potential of the 5-(piperazin-1-yl)isoquinoline scaffold is not coincidental; it is a synergistic amalgamation of the pharmacological properties of its constituent moieties: the isoquinoline ring and the piperazine ring.

  • The Isoquinoline Moiety: A Proven Pharmacophore. Isoquinoline and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including potent antitumor effects.[1] Their planar structure allows for intercalation into DNA, and they can serve as a template for designing inhibitors of key enzymes in cancer progression, such as topoisomerases and various kinases.[2][3] The isoquinoline core provides a rigid framework that can be strategically functionalized to achieve specific target engagement.

  • The Piperazine Ring: The Versatile Modulator. The piperazine ring is a common feature in many approved drugs and is prized for its ability to improve physicochemical properties, such as solubility and bioavailability.[4] From a pharmacodynamic perspective, the basic nitrogen atoms of the piperazine ring can form critical hydrogen bonds with target proteins, and the ring itself can serve as a linker to introduce additional pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).[4][5]

The combination of these two moieties at the 5-position of the isoquinoline ring creates a unique chemical space for the development of novel anticancer agents with the potential for high potency and favorable drug-like properties.

Synthetic Strategy: A General Protocol for the Synthesis of 5-(Piperazin-1-yl)isoquinoline Derivatives

The synthesis of 5-(piperazin-1-yl)isoquinoline derivatives can be approached through several established synthetic routes. A common and effective method involves the nucleophilic aromatic substitution (SNAAr) of a suitable 5-substituted isoquinoline with piperazine. The following protocol provides a generalized, yet robust, starting point for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 2.1: Synthesis of the Core 5-(Piperazin-1-yl)isoquinoline Scaffold

This protocol is adapted from established methods for the synthesis of similar arylpiperazine compounds.[6]

Materials:

  • 5-Chloroisoquinoline or 5-Bromoisoquinoline

  • Piperazine (anhydrous)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 5-chloroisoquinoline (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the pure 5-(piperazin-1-yl)isoquinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

  • Anhydrous Conditions: The use of a strong base like sodium tert-butoxide necessitates anhydrous conditions to prevent quenching of the base.

  • Ligand Choice: Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step in the Buchwald-Hartwig amination catalytic cycle, which is effective for coupling aryl halides with amines.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of 5-(Piperazin-1-yl)isoquinoline start 5-Haloisoquinoline + Piperazine reagents Pd Catalyst Ligand, Base Anhydrous Solvent start->reagents Add reaction Buchwald-Hartwig Amination reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification product 5-(Piperazin-1-yl)isoquinoline purification->product G cluster_bio_eval Biological Evaluation of Novel Derivatives start Synthesized Derivatives in_vitro In Vitro Screening (MTT/MTS Assay) start->in_vitro selectivity Selectivity Assessment (vs. Normal Cells) in_vitro->selectivity mechanism Mechanism of Action Studies selectivity->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis pathway Target Pathway Analysis (Western Blot) mechanism->pathway in_vivo In Vivo Efficacy (Xenograft Models) mechanism->in_vivo Promising Candidates lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A tiered workflow for the biological evaluation of anticancer drug candidates.

Elucidating the Mechanism of Action: Potential Signaling Pathways

Based on the known activities of isoquinoline and piperazine-containing compounds, several signaling pathways are prime candidates for modulation by 5-(piperazin-1-yl)isoquinoline derivatives.

  • PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and angiogenesis, and it is frequently dysregulated in cancer. [3]Several isoquinoline derivatives have been shown to inhibit this pathway. [3]* HER2 Signaling: Human Epidermal Growth Factor Receptor 2 (HER2) is a key therapeutic target in breast cancer and other malignancies. [7]The isoquinoline scaffold has been successfully utilized to develop HER2 inhibitors. [7]* Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes for DNA replication and repair. Their inhibition leads to DNA damage and apoptosis in cancer cells. Many quinoline and isoquinoline derivatives act as topoisomerase II inhibitors. [2]

Diagram: Potential Signaling Pathway Inhibition

G cluster_pathway Potential Anticancer Mechanisms cluster_pi3k PI3K/Akt/mTOR Pathway cluster_her2 HER2 Signaling cluster_topo Topoisomerase II Inhibition scaffold 5-(Piperazin-1-yl)isoquinoline Derivative pi3k PI3K scaffold->pi3k Inhibits her2 HER2 Receptor scaffold->her2 Inhibits topo Topoisomerase II scaffold->topo Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation downstream Downstream Signaling (e.g., MAPK, PI3K) her2->downstream her2_proliferation Tumor Growth downstream->her2_proliferation dna DNA Replication topo->dna apoptosis Apoptosis dna->apoptosis Inhibition leads to

Caption: Potential signaling pathways targeted by 5-(piperazin-1-yl)isoquinoline derivatives.

Conclusion and Future Directions

The 5-(piperazin-1-yl)isoquinoline scaffold represents a fertile ground for the discovery of next-generation anticancer agents. Its synthetic tractability, coupled with the proven pharmacological attributes of its constituent parts, makes it an attractive starting point for medicinal chemists. The protocols and workflows detailed in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel derivatives. Future work should focus on expanding the chemical diversity around this core, elucidating specific molecular targets, and advancing the most promising candidates into preclinical and clinical development.

References

  • Chen, S.-Y., et al. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. Available at: [Link]

  • Li, W., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Journal of Chemical Research. Available at: [Link]

  • Singh, P., & Kumar, A. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed. Available at: [Link]

  • Greco, S., et al. (2021). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. PMC. Available at: [Link]

  • Nagy, V., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. PrepChem.com. Available at: [Link]

  • Saeed, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Yildirim, S., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link]

  • Saeed, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Park, S., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]

  • Li, W., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate. Available at: [Link]

  • Singh, V., et al. (2020). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PMC. Available at: [Link]

  • Anireddy, J. S., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

experimental setup for evaluating 5-(Piperazin-1-yl)isoquinoline in animal models of neurodegenerative disease

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 5-(Piperazin-1-yl)isoquinoline (5-PIQ) in Neurodegenerative Disease Models

Executive Summary & Mechanistic Rationale

5-(Piperazin-1-yl)isoquinoline (5-PIQ, CAS: 209733-17-5) represents a critical scaffold in the development of CNS-penetrant kinase inhibitors. Structurally analogous to Fasudil (a ROCK inhibitor) and newer CDK8 inhibitors , 5-PIQ is investigated for its potential to modulate neuroinflammation and protein aggregation (Tau/Amyloid-β).

Mechanistic Hypothesis: The isoquinoline core provides ATP-competitive kinase inhibition (targeting ROCK1/2 or CDK8), while the piperazine moiety enhances blood-brain barrier (BBB) permeability and solubility. In neurodegenerative contexts (Alzheimer’s, Parkinson’s, ALS), 5-PIQ is hypothesized to:

  • Promote Neurite Outgrowth: Via Rho-associated coiled-coil kinase (ROCK) inhibition, preventing growth cone collapse.

  • Reduce Protein Aggregation: Potentially via CDK8-mediated transcriptional regulation of stress responses.

  • Attenuate Microglial Activation: Reducing pro-inflammatory cytokine release (TNF-α, IL-6).

Compound Handling & Formulation Protocol

Objective: To generate a stable, CNS-penetrant vehicle formulation for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Chemical Identity: 5-(Piperazin-1-yl)isoquinoline hydrochloride[1][2][3]

  • Molecular Weight: ~249.74 g/mol (Free base), ~286.2 g/mol (HCl salt)

  • Solubility Profile: High aqueous solubility as HCl salt; pH-dependent precipitation as free base.

Protocol A: Preparation of Stock Solution (10 mg/mL)
  • Weighing: Accurately weigh 100 mg of 5-PIQ HCl.

  • Dissolution: Add 8.0 mL of sterile Saline (0.9% NaCl) . Vortex for 30 seconds.[4]

  • pH Adjustment (Critical): The piperazine nitrogen can raise pH. Check pH; if >7.5, adjust to pH 7.0–7.4 using 0.1 N HCl. Note: Isoquinolines can precipitate in highly basic buffers.

  • Final Volume: Adjust volume to 10.0 mL with saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into amber vials (light sensitive). Stable at -20°C for 1 month. Avoid freeze-thaw cycles.

Vehicle Control: Sterile Saline (0.9% NaCl) adjusted to matching pH.

In Vivo Pharmacokinetic (PK) Validation

Before efficacy studies, you must confirm BBB penetration. Isoquinoline derivatives are often substrates for P-glycoprotein (P-gp) efflux pumps.

Experimental Design:

  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Dose: 10 mg/kg (i.p.).

  • Timepoints: 0.5, 1, 2, 4, and 8 hours post-dose (n=3 per point).

Sample Processing:

  • Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge (2000 x g, 10 min).

  • Brain: Perfuse with PBS to remove intravascular drug. Homogenize brain tissue in 3 volumes of PBS.

  • Analysis: LC-MS/MS (MRM mode). Calculate Brain/Plasma Ratio (Kp) .

    • Success Criterion: Kp > 0.3 (Indicates sufficient CNS exposure).

Efficacy Evaluation in Disease Models

Model 1: Parkinson’s Disease (MPTP-Induced)

Rationale: ROCK inhibition protects dopaminergic neurons from apoptosis and promotes axonal regeneration.

Workflow Diagram (Graphviz):

PD_Workflow Start Acclimatization (7 Days) Induction MPTP Induction (20 mg/kg i.p. x 4 doses) Start->Induction Day 0 Treatment 5-PIQ Treatment (10 mg/kg Daily, 14 Days) Induction->Treatment Day 1 Behavior Behavioral Assays (Rotarod, Pole Test) Treatment->Behavior Day 7, 14 Histology IHC: TH+ Neurons (Substantia Nigra) Behavior->Histology Day 15

Caption: Experimental workflow for evaluating neuroprotection of 5-PIQ in the MPTP mouse model of Parkinson's disease.

Step-by-Step Protocol:

  • Induction: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals to C57BL/6 mice.

  • Treatment: Begin 5-PIQ administration (10 mg/kg, i.p.) 24 hours after the last MPTP dose. Continue daily for 14 days.

  • Behavioral Readouts (Days 7 & 14):

    • Rotarod: Measure latency to fall (motor coordination).

    • Pole Test: Measure time to turn and descend (bradykinesia).

  • Terminal Endpoint (Day 15):

    • Perfusion-fixation (4% PFA).

    • Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) in the Substantia Nigra pars compacta (SNpc).

    • Quantification: Stereological counting of TH+ neurons.

Model 2: Alzheimer’s Disease (5XFAD or PS19 Tau)

Rationale: CDK8/ROCK inhibition may reduce Tau hyperphosphorylation and amyloid plaque load.

Protocol Modifications:

  • Dosing: Chronic administration (e.g., 3 months) via medicated chow or daily gavage is preferred over i.p. for AD models.

  • Readouts:

    • Morris Water Maze: Spatial memory retention.

    • Biochemistry:[4] Western blot for p-Tau (AT8, PHF1) and cleaved Caspase-3.

    • Microglia: Iba1 staining (morphological analysis for activation state).

Signaling Pathway Visualization

Understanding the downstream effects is crucial for validating target engagement.

Mechanism Drug 5-PIQ ROCK ROCK1/2 Drug->ROCK Inhibits CDK8 CDK8 Drug->CDK8 Inhibits Actin Actin Stabilization (Neurite Outgrowth) Drug->Actin Promotes (via disinhibition) Inflam Neuroinflammation (TNF-α, IL-6) Drug->Inflam Reduces LIMK LIMK ROCK->LIMK Phosphorylates NFkB NF-κB ROCK->NFkB Activates Cofilin Cofilin-P LIMK->Cofilin Inactivates Cofilin->Actin Destabilizes NFkB->Inflam Promotes

Caption: Proposed Mechanism of Action: 5-PIQ inhibits ROCK/CDK8, leading to cytoskeletal stabilization (neurite outgrowth) and suppression of neuroinflammatory cytokines.

Data Analysis & Interpretation

Quantitative Metrics Table:

AssayReadoutExpected Outcome (Effective)Statistical Test
PK (LC-MS) Brain/Plasma Ratio (Kp)> 0.3T-test vs. Vehicle
Rotarod Latency to Fall (s)Significant Increase vs. Disease Control2-Way ANOVA
IHC (PD) TH+ Neuron Count> 60% Survival vs. NaiveOne-Way ANOVA
Western Blot p-Cofilin / Total CofilinDecrease (Target Engagement)T-test
ELISA TNF-α (Brain Homogenate)Significant ReductionOne-Way ANOVA

Troubleshooting Guide:

  • Issue: Low brain exposure.

    • Solution: 5-PIQ is a base. Ensure the salt form is used. If efflux is high, consider co-administration with a P-gp inhibitor (e.g., Elacridar) for proof-of-concept, though this limits clinical translatability.

  • Issue: Toxicity/Sedation.

    • Solution: Isoquinolines can have off-target vasodilatory effects (hypotension). Monitor blood pressure or reduce dose to 5 mg/kg bid.

References

  • Grandjean, J. M., et al. (2020). "Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity."[4] ACS Medicinal Chemistry Letters, 11(2), 127–132.

  • Li, J., et al. (2023). "Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids."[5] Molecules, 28(12), 4797.[5]

  • Mueller, B. K., et al. (2005). "Rho Kinase, a Promising Drug Target for Neurological Disorders." Nature Reviews Drug Discovery, 4, 387–398.

  • BenchChem. "Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides."

  • Sigma-Aldrich. "5-(Piperazin-1-yl)isoquinoline hydrochloride Product Information."[6]

Sources

Application Note: Preclinical Evaluation of 5-(Piperazin-1-yl)isoquinoline Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 5-(piperazin-1-yl)isoquinoline scaffold represents a privileged structural motif in medicinal chemistry, merging the kinase/enzyme-inhibitory potential of the isoquinoline ring with the pharmacokinetic benefits of the piperazine moiety. While isoquinoline derivatives are historically recognized as ROCK (Rho-associated kinase) inhibitors (e.g., Fasudil) and PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitors, recent structure-activity relationship (SAR) studies indicate their potent efficacy in suppressing pro-inflammatory cascades.

In the context of inflammation, these derivatives typically act by modulating the NF-κB and MAPK signaling pathways.[1] Specifically, 5-substituted isoquinolines have been shown to inhibit PARP-1, a nuclear enzyme that acts as a transcriptional co-activator for NF-κB. By preventing PARP-1 catalytic activity, these compounds can decouple the inflammatory response at the transcriptional level.

This guide provides a rigorous, self-validating workflow for assessing these derivatives, moving from phenotypic screening to molecular target validation.

Experimental Workflow Overview

The evaluation pipeline is designed to eliminate false positives (cytotoxicity) early and progressively narrow down the mechanism of action.

Workflow Compound 5-(Piperazin-1-yl) Isoquinoline Library Step1 Step 1: Cytotoxicity (CCK-8 Assay) Target: >90% Viability Compound->Step1 Step2 Step 2: Phenotypic Screen (NO/Griess Assay) Target: IC50 < 10 µM Step1->Step2 Selected Non-Toxic Doses Step3 Step 3: Mediator Profiling (ELISA/qPCR) Target: TNF-α, IL-6, iNOS Step2->Step3 Hits (High Potency) Step4 Step 4: Mechanism (Western Blot/Nuclear Frac) Target: NF-κB/MAPK/PARP Step3->Step4 Lead Candidates

Figure 1: Sequential screening workflow ensuring only non-toxic, potent anti-inflammatory candidates progress to mechanistic validation.

Phase 1: Cytotoxicity Screening (CCK-8 Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory effects observed at cytotoxic doses are artifacts and must be discarded.

Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Controls: 10% DMSO (Positive Death Control), Vehicle (0.1% DMSO).

Protocol
  • Seeding: Plate RAW 264.7 cells in 96-well plates at 1 × 10⁴ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.

  • Treatment: Replace medium with fresh DMEM containing the derivative (0.1, 1, 5, 10, 20, 50, 100 µM).

    • Critical: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

  • Incubation: Incubate for 24 hours .

  • Development: Add 10 µL of CCK-8 reagent per well. Incubate for 1–2 hours.

  • Measurement: Measure absorbance at 450 nm .

  • Analysis: Calculate % Cell Viability =

    
    .
    
    • Threshold: Only concentrations yielding >90% viability should be used in subsequent assays.

Phase 2: Nitric Oxide (NO) Inhibition Screen (Griess Assay)

Objective: Quantify the inhibition of NO, a primary inflammatory mediator produced by iNOS. This is the primary "Go/No-Go" filter.

Protocol
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Treat cells with the derivative (at MNTC doses determined in Phase 1) for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

    • Note: Do not wash out the drug. Co-incubation is required.

  • Incubation: Incubate for 18–24 hours .

  • Supernatant Collection: Collect 100 µL of culture supernatant.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min in dark.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

  • Readout: Measure absorbance at 540 nm .

  • Quantification: Interpolate NO concentration using a standard curve of Sodium Nitrite (

    
    , 0–100 µM).
    

Data Reporting Format:

Compound ID Conc. (µM) NO Release (µM) Inhibition (%) Cytotoxicity (%) Status
5-PIQ-01 10 45.2 ± 2.1 12% 2% Fail
5-PIQ-04 10 12.5 ± 1.5 75% 5% Pass

| LPS Control | - | 52.0 ± 3.0 | 0% | - | Reference |

Phase 3: Mechanistic Elucidation (NF-κB & MAPK Pathways)

Scientific Context: Isoquinoline derivatives often inhibit the phosphorylation of upstream kinases or the nuclear translocation of NF-κB. Since 5-substituted isoquinolines are structural analogs of PARP inhibitors, they may also prevent PARP-1 from ribosylating NF-κB, a step required for efficient transcription.

Pathway Visualization

Signaling cluster_cytosol Cytoplasm cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Degradation) NFkB_Cyto NF-κB (p65/p50) Inactive IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (p65) Active NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Binding PARP1 PARP-1 (Co-activator) PARP1->NFkB_Nuc Poly(ADP-ribosyl)ation (Stabilization) Drug 5-(Piperazin-1-yl) Isoquinoline Drug->MAPK Possible Inhibition Drug->PARP1 Inhibition (Primary Hypothesis)

Figure 2: Putative mechanism of action. The derivative likely targets PARP-1 (nuclear) or upstream kinases (cytosolic), preventing gene transcription.

Protocol: Western Blotting for Phospho-Proteins
  • Treatment: Seed RAW 264.7 cells (

    
    /well) in 6-well plates. Pre-treat with derivative (1h) then LPS (1 µg/mL) for 30 minutes  (for MAPK/IκBα) or 24 hours  (for iNOS/COX-2).
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Critical for detecting p-p65/p-p38).

  • Nuclear Fractionation (Crucial Step):

    • To verify NF-κB inhibition, use a Nuclear/Cytosol Extraction Kit.

    • Blot Nuclear fraction for p65 . Loading control: Lamin B1 .

    • Blot Cytosolic fraction for IκBα . Loading control: β-actin .

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (Ser536), Anti-PARP-1.

  • Validation: A successful "hit" will show:

    • Reduced nuclear p65.

    • Preserved cytosolic IκBα (prevention of degradation).

    • Reduced iNOS/COX-2 protein levels.[2][3]

Phase 4: Target Confirmation (PARP-1 Activity Assay)

Given the structural similarity of the 5-(piperazin-1-yl)isoquinoline scaffold to known PARP inhibitors (e.g., 5-AIQ), this assay confirms if the anti-inflammatory effect is PARP-dependent.

Method: Universal Colorimetric PARP Assay.

  • Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Procedure:

    • Coat 96-well strip plate with Histones.

    • Add Recombinant Human PARP-1 enzyme + Biotinylated NAD+ + Test Compound.

    • Incubate 1 hour.

    • Add Strep-HRP and TMB substrate.

  • Interpretation: If the compound is a PARP inhibitor, absorbance will decrease in a dose-dependent manner. Calculate IC50.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Retrieved from

  • Liao, J. C., et al. (2019).[5] Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.[5][6] Retrieved from

  • Pang, J., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS.[7] MDPI Molecules. Retrieved from

  • Ahmad, R., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway.[3] PubMed.[8] Retrieved from

  • NCI. (2024). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.

Conceptual Overview: Synthetic Pathways

The formation of 5-(Piperazin-1-yl)isoquinoline involves the creation of a carbon-nitrogen bond between the C5 position of the isoquinoline ring and a nitrogen atom of piperazine. The success of this synthesis hinges on the activation of the C5 position, which can be achieved through two primary, reliable strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This classical method relies on an electron-deficient aromatic ring to be attacked by a nucleophile (piperazine). The isoquinoline must possess a good leaving group (e.g., a halogen or a nitro group) at the C5 position. The inherent electron-withdrawing nature of the isoquinoline's nitrogen atom facilitates this reaction, particularly at the C1 position, but substitution at C5 is also feasible, often requiring thermal energy to proceed efficiently.[1][2]

  • Pathway B: Buchwald-Hartwig Amination : This powerful, modern cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (5-bromo- or 5-chloro-isoquinoline) with an amine (piperazine). This method is often milder and more general than SNAr, tolerating a wider range of functional groups and frequently providing higher yields.[3]

Synthetic_Pathways cluster_reactants Starting Materials cluster_products Product 5-X-Isoquinoline 5-X-Isoquinoline (X = Cl, Br, I, OTs) Buchwald Buchwald-Hartwig Amination 5-X-Isoquinoline->Buchwald Piperazine Piperazine Piperazine->Buchwald SNAr SNAr Piperazine->SNAr Product 5-(Piperazin-1-yl)isoquinoline Buchwald->Product Pd Catalyst, Ligand, Base SNAr->Product Heat, Base Purification_Workflow Start Crude Reaction Mixture Dilute Dilute with Ethyl Acetate Start->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Separate_Layers Separate Layers Wash_Acid->Separate_Layers Organic_Layer Organic Layer: - Starting Material - Side Products Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: - Protonated Product Separate_Layers->Aqueous_Layer Basify Basify with NaOH to pH > 10 Aqueous_Layer->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry_Concentrate Dry (Na2SO4), Concentrate Extract->Dry_Concentrate Final_Product Purified Free-Base Dry_Concentrate->Final_Product Salt_Formation Optional: Salt Formation (HCl) Final_Product->Salt_Formation Crystalline_Salt Crystalline HCl Salt Salt_Formation->Crystalline_Salt

Sources

overcoming solubility issues with 5-(Piperazin-1-yl)isoquinoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction to the Challenge

5-(Piperazin-1-yl)isoquinoline is a dibasic compound, possessing two nitrogen atoms susceptible to protonation: one on the isoquinoline ring and two on the piperazine moiety. This structure confers a pH-dependent solubility profile. In its free base form, the compound is poorly soluble in neutral aqueous solutions, which can lead to challenges in preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with 5-(Piperazin-1-yl)isoquinoline.

Q1: Why is my 5-(Piperazin-1-yl)isoquinoline not dissolving in water or PBS (pH 7.4)?

A1: The limited aqueous solubility of 5-(Piperazin-1-yl)isoquinoline at neutral pH is due to its chemical nature as a weak base. In its uncharged (free base) form, the molecule is more lipophilic and less inclined to interact with polar water molecules. To achieve significant solubility, the molecule needs to be protonated, which typically occurs in acidic conditions.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[2][3]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration in your assay.

    • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock, perform an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution.

    • Reduce the Percentage of DMSO in the Final Solution: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%.[2]

    • Consider a Different Solubilization Strategy: If precipitation persists even at low concentrations, you will need to employ more advanced techniques such as pH adjustment or the use of other excipients as detailed below.

Q3: How does pH affect the solubility of 5-(Piperazin-1-yl)isoquinoline?

A3: As a dibasic compound, 5-(Piperazin-1-yl)isoquinoline has two key pKa values (estimated to be approximately 5.0 and 9.5). The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (unprotonated) form.

  • At a pH below the lower pKa (~5.0), both the isoquinoline and piperazine nitrogens will be protonated, resulting in a more soluble, positively charged species.

  • Between the two pKa values, the piperazine nitrogen will be predominantly protonated, still enhancing solubility.

  • At a pH above the higher pKa (~9.5), the compound will be primarily in its neutral, poorly soluble free base form.

Therefore, adjusting the pH of your solution to be acidic (ideally pH < 5) will significantly increase the solubility of the compound by favoring the formation of its more soluble salt form.[4]

Q4: What is the best initial approach to solubilizing this compound for an in vitro assay?

A4: The most direct and often successful initial approach is pH adjustment . Preparing your stock solution in a mildly acidic buffer (e.g., pH 4-5) or even in dilute acid (e.g., 10-50 mM HCl) can dramatically improve solubility.

Q5: When should I consider more advanced solubilization techniques?

A5: If pH adjustment and the use of co-solvents like DMSO do not provide the required concentration or if you observe instability or precipitation over time, you should explore more advanced methods. These are particularly relevant when preparing formulations for in vivo studies where high concentrations and stability are critical. Advanced techniques include:

  • Salt Formation: Preparing a stable, solid salt form of the compound (e.g., hydrochloride salt).

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to enhance its apparent solubility.

  • Amorphous Solid Dispersions: Creating a high-energy amorphous form of the drug dispersed within a polymer matrix.

Understanding the Physicochemical Properties

A key to overcoming solubility issues is to understand the pH-dependent ionization of 5-(Piperazin-1-yl)isoquinoline.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH > 10) low_ph_structure [H2N(H+)-(CH2)2-N(H+)-(Isoquinoline)] (Doubly Protonated, Highly Soluble) mid_ph_structure [H2N(H+)-(CH2)2-N-(Isoquinoline)] (Singly Protonated, Moderately Soluble) low_ph_structure->mid_ph_structure Increase pH (Deprotonation of Isoquinoline N) high_ph_structure [H2N-(CH2)2-N-(Isoquinoline)] (Neutral Free Base, Poorly Soluble) mid_ph_structure->high_ph_structure Increase pH (Deprotonation of Piperazine N)

Caption: pH-dependent ionization states of 5-(Piperazin-1-yl)isoquinoline.

Experimental Protocols

Here are detailed, step-by-step protocols for key solubilization techniques.

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

This is the recommended starting point for solubilizing 5-(Piperazin-1-yl)isoquinoline for most in vitro applications.

Materials:

  • 5-(Piperazin-1-yl)isoquinoline (free base)

  • Sterile, purified water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of 5-(Piperazin-1-yl)isoquinoline and place it in a sterile microcentrifuge tube.

  • Add a portion of the final desired volume of sterile water (e.g., 80% of the final volume).

  • Vortex the suspension for 1-2 minutes. The compound will likely not dissolve at this stage.

  • While stirring, add 1 M HCl dropwise until the compound completely dissolves.

  • Use the pH meter to check the pH of the solution. Adjust the pH to the desired level (e.g., pH 4.5) by adding more 1 M HCl or a suitable base like 1 M NaOH if necessary. Be aware that increasing the pH too much may cause the compound to precipitate.

  • Once the compound is fully dissolved and the pH is stable, add sterile water to reach the final desired volume.

  • Sterile-filter the final solution through a 0.22 µm filter into a new sterile tube.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

Creating a salt form can provide a more stable and readily soluble starting material for future experiments.[1][5]

Materials:

  • 5-(Piperazin-1-yl)isoquinoline (free base)

  • Anhydrous diethyl ether or tert-butyl methyl ether

  • 2 M HCl in diethyl ether (commercially available or can be prepared by bubbling dry HCl gas through anhydrous diethyl ether)

  • Glass beaker and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the 5-(Piperazin-1-yl)isoquinoline free base in a minimal amount of a suitable organic solvent in which it is soluble (e.g., toluene).

  • In a separate beaker, add the 2 M HCl in diethyl ether.

  • Slowly add the solution of the free base to the ethereal HCl solution with constant stirring.

  • A precipitate (the HCl salt) should form immediately.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum to remove residual solvent. The resulting solid is the hydrochloride salt of 5-(Piperazin-1-yl)isoquinoline, which should exhibit improved aqueous solubility.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[7]

Materials:

  • 5-(Piperazin-1-yl)isoquinoline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

  • Magnetic stirrer and hot plate

Procedure (Kneading Method): [9][10]

  • Weigh the desired amounts of 5-(Piperazin-1-yl)isoquinoline and HP-β-CD. A molar ratio of 1:1 to 1:2 (drug to cyclodextrin) is a good starting point.

  • Place the HP-β-CD in a mortar.

  • Add a small amount of a 50:50 ethanol/water mixture to the HP-β-CD and triturate to form a paste.

  • Slowly add the 5-(Piperazin-1-yl)isoquinoline to the paste while continuing to knead for at least 60 minutes.

  • Spread the resulting paste in a thin layer and allow it to air dry or dry it in a vacuum oven at a low temperature.

  • Once completely dry, grind the solid into a fine powder. This powder is the inclusion complex and can be dissolved in your aqueous buffer.

Data Summary: Solubility Enhancement Strategies

The following table provides an overview of the expected solubility improvements with different techniques. The exact values will need to be determined experimentally for your specific conditions.

Solubilization MethodTypical Solvent/VehicleExpected Solubility Enhancement (vs. water at pH 7.4)Key Considerations
pH Adjustment 0.01 M HCl (pH ~2)100 - 1000 foldPotential for hydrolysis of the compound at very low pH.
Co-solvents 10% DMSO in PBS10 - 50 foldDMSO concentration should be kept low (<0.5%) in cell-based assays to avoid toxicity.[2]
Salt Formation Aqueous Buffer (pH 6.8)50 - 500 foldThe choice of counter-ion can impact solubility and stability.[11]
Cyclodextrins 20% HP-β-CD in water20 - 200 foldCan significantly increase the bulk of the formulation.[6]

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for addressing solubility issues with 5-(Piperazin-1-yl)isoquinoline.

G start Start: Compound fails to dissolve in aqueous buffer check_dmso Is a DMSO stock solution acceptable for the experiment? start->check_dmso prepare_dmso Prepare a high-concentration DMSO stock. Dilute carefully into aqueous buffer. check_dmso->prepare_dmso Yes ph_adjustment Use pH adjustment. Prepare stock in acidic buffer (pH 4-5). check_dmso->ph_adjustment No check_precipitation Does the compound precipitate upon dilution? prepare_dmso->check_precipitation check_precipitation->ph_adjustment Yes success Success: Proceed with experiment check_precipitation->success No check_solubility_ph Is the required concentration achieved? ph_adjustment->check_solubility_ph advanced_methods Consider advanced methods: - Salt Formation - Cyclodextrin Complexation - Amorphous Solid Dispersion check_solubility_ph->advanced_methods No check_solubility_ph->success Yes end End: Re-evaluate experimental design or compound suitability advanced_methods->end

Caption: Decision tree for selecting a solubilization strategy.

References

  • Wikipedia. (2023, December 27). Isoquinoline. In Wikipedia. Retrieved from [Link]

  • Chaves, C., et al. (2018). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. VITA-valine, 35(1), 14-19.
  • FooDB. (2022, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. 4(3), 561-574.
  • Jafar, M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 88-100.
  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

  • Patel, K., & Pillai, R. (2008). U.S. Patent No. 7,423,004. Washington, DC: U.S.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • Singh, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 123.
  • ULM. (n.d.). Lab Session 4, Experiment 3: Preparation of Sodium Chloride. Retrieved from [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37).
  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813.
  • Wouters, J., et al. (2021). COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • YouTube. (2020, October 28). pH of Dibasic Base [Video]. YouTube.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • International Journal of Pharmaceutical Sciences. (2023).
  • LCGC International. (2002). Buffer Preparation — Hints, Tips and Common Errors. 15(7), 413-419.
  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Drug Discovery and Therapeutics, 1(1), 1-10.
  • ResearchGate. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • YouTube. (2024, January 28). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability [Video]. YouTube.

Sources

Technical Support Center: Refining Purification Techniques for 5-(Piperazin-1-yl)isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Piperazin-1-yl)isoquinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of nitrogenous heterocyclic compounds. Drawing from established principles and field-proven experience, this document provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the physicochemical properties that govern the separation of these molecules.

Introduction: The Purification Challenge

5-(Piperazin-1-yl)isoquinoline analogs present a unique set of purification challenges due to their distinct structural features. These molecules possess multiple basic nitrogen atoms—the isoquinoline ring nitrogen and the two nitrogens of the piperazine moiety—each with a different pKa value. This polybasic nature can lead to issues such as peak tailing in reverse-phase chromatography, strong interactions with silica gel in normal-phase chromatography, and complex retention behavior in ion-exchange chromatography. Furthermore, the potential for metal chelation can introduce another layer of complexity.

This guide is structured to address these challenges in a practical, question-and-answer format, providing not just solutions, but the underlying scientific reasoning to empower you to make informed decisions in your own purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Purification & Initial Steps

Q1: My crude 5-(piperazin-1-yl)isoquinoline analog is a thick, dark oil. What's the best first step for purification?

A1: An initial acid-base extraction is often a highly effective first step to remove non-basic organic impurities and colored byproducts. Given that your compound has multiple basic nitrogens, it should readily form a water-soluble salt.

  • Causality: The basic nitrogen atoms in your molecule will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming hydrochloride salts. These salts are typically highly soluble in the aqueous phase, while many non-basic organic impurities (e.g., from starting materials or side reactions) will remain in an organic solvent like dichloromethane (DCM) or ethyl acetate. Subsequent basification of the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your compound, allowing it to be extracted back into an organic solvent in a more purified form.[1]

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude oil in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake vigorously and allow the layers to separate. Collect the aqueous layer.

  • Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of your basic product.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Q2: I'm having trouble with the crystallization of my compound. It keeps "oiling out." What can I do?

A2: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated and cools too quickly.[2] The presence of impurities can also inhibit crystal lattice formation.

Troubleshooting Strategies:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing it directly in a freezer.

  • Solvent System Modification: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification: If impurities are the issue, a quick filtration through a plug of silica gel (a "flash plug") can remove highly polar impurities that may be inhibiting crystallization.

Section 2: Column Chromatography

Q3: My compound is streaking badly on a silica gel column. How can I improve the peak shape?

A3: Streaking of basic compounds on silica gel is a classic problem caused by strong acidic-basic interactions between the amine functional groups and the acidic silanol groups (Si-OH) on the silica surface.[3]

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.[3]

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.

    • Ammonia: A mobile phase containing a small amount of ammonium hydroxide (e.g., in a DCM/methanol/NH₄OH system) can also be very effective.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.

    • Treated Silica: Consider using an end-capped or base-deactivated silica gel, which has fewer free silanol groups.

Q4: I have two closely related 5-(piperazin-1-yl)isoquinoline analogs with very similar polarity. How can I separate them using column chromatography?

A4: Separating compounds with similar polarity requires optimizing the selectivity of your chromatographic system.

Optimization Strategies:

  • Fine-tune the Solvent System: Use TLC to screen a wide range of solvent systems. Sometimes, switching one of the solvents in your mobile phase can significantly alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with DCM, diethyl ether, or acetone.

  • Use a Shallow Gradient: If using automated flash chromatography, a long, shallow gradient will provide better resolution between closely eluting peaks.

  • Consider Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolving power than traditional flash column chromatography.

Section 3: Reverse-Phase HPLC

Q5: I'm seeing significant peak tailing for my compound in reverse-phase HPLC. What is the cause and how can I fix it?

A5: Similar to normal-phase chromatography, peak tailing of basic compounds in reverse-phase HPLC is often due to secondary interactions with residual silanol groups on the C18 stationary phase.[3]

Troubleshooting Workflow for Peak Tailing in RP-HPLC:

G start Peak Tailing Observed ph_check Is Mobile Phase pH Optimized? start->ph_check ph_adjust Adjust pH to 2-3 using TFA or Formic Acid ph_check->ph_adjust No column_choice Is the Column Base-Deactivated? ph_check->column_choice Yes ph_adjust->column_choice column_swap Switch to a Base-Deactivated or End-Capped Column column_choice->column_swap No additive Is a Mobile Phase Additive Being Used? column_choice->additive Yes column_swap->additive add_tea Add a small amount of TEA (e.g., 0.1%) additive->add_tea No metal_chelation Could Metal Chelation be an Issue? additive->metal_chelation Yes add_tea->metal_chelation add_edta Add a Chelating Agent (e.g., EDTA) to the Mobile Phase metal_chelation->add_edta Potentially good_peak Symmetrical Peak Achieved metal_chelation->good_peak No add_edta->good_peak

Caption: Troubleshooting workflow for peak tailing in RP-HPLC.

  • Explanation of the Workflow:

    • Mobile Phase pH: The most critical parameter is the mobile phase pH. For basic compounds like yours, a low pH (2-3) is generally recommended. This protonates the analyte, ensuring it is in a single ionic form, and also suppresses the ionization of the silanol groups, minimizing secondary interactions. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are common choices.

    • Column Choice: Use a modern, high-purity, end-capped C18 column. These columns are specifically designed to have minimal residual silanol activity.

    • Basic Additives: If a low pH is not effective or desirable, you can use a higher pH mobile phase (e.g., pH 7-9) with a base-deactivated column. In some cases, adding a small amount of a basic modifier like triethylamine can still be beneficial at neutral or high pH to further mask any remaining silanol interactions.

    • Metal Chelation: The multiple nitrogen atoms in your molecule can chelate trace metals in the stationary phase or system, leading to peak tailing. If other strategies fail, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase.

Q6: My compound has multiple pKa values. How do I choose the right pH for reverse-phase separation?

A6: The goal is to choose a pH that ensures your compound and any basic impurities have a consistent charge state throughout the analysis.

  • Physicochemical Properties:

    • The isoquinoline nitrogen has a pKa of approximately 5.4.

    • The piperazine nitrogens have two pKa values, typically around 9-10 for the first protonation and 5-6 for the second.

    • The 5-piperazinyl substituent will likely increase the basicity of the isoquinoline nitrogen slightly due to its electron-donating nature.

  • Strategy: By setting the mobile phase pH to around 2-3, all three nitrogen atoms will be protonated, giving the molecule a consistent positive charge. This simplifies the retention mechanism, making it primarily driven by the hydrophobicity of the molecule's carbon skeleton.

Section 4: Ion-Exchange Chromatography

Q7: When should I consider using ion-exchange chromatography (IEX) for my 5-(piperazin-1-yl)isoquinoline analog?

A7: IEX is a powerful technique when you need to separate compounds based on differences in their net charge. It is particularly useful for:

  • Separating your target compound from impurities that have a different number of basic sites or significantly different pKa values.

  • Purifying the final product from charged reagents or byproducts.

Q8: Should I use cation-exchange or anion-exchange chromatography?

A8: Since your compound is basic, it will be positively charged at a pH below its pKa values. Therefore, you should use cation-exchange chromatography , which utilizes a negatively charged stationary phase.

Decision Tree for IEX Method Development:

G start Purification of 5-(Piperazin-1-yl)isoquinoline Analog compound_state Compound is basic (positively charged at low/neutral pH) start->compound_state iex_type Select Cation-Exchange Chromatography compound_state->iex_type exchanger_choice Choose Exchanger Type iex_type->exchanger_choice strong_cex Strong Cation Exchanger (SCX) (e.g., sulfopropyl phase) exchanger_choice->strong_cex Wide pH range needed weak_cex Weak Cation Exchanger (WCX) (e.g., carboxymethyl phase) exchanger_choice->weak_cex Specific pH range buffer_ph Select Buffer pH strong_cex->buffer_ph weak_cex->buffer_ph ph_selection Choose pH ~1-2 units below the pKa of the target nitrogen for binding buffer_ph->ph_selection elution_strategy Select Elution Strategy ph_selection->elution_strategy salt_gradient Salt Gradient Elution (Increase ionic strength with NaCl or KCl) elution_strategy->salt_gradient ph_gradient pH Gradient Elution (Increase pH to neutralize the compound) elution_strategy->ph_gradient optimization Optimize Gradient Slope and Flow Rate for Best Resolution salt_gradient->optimization ph_gradient->optimization

Caption: Decision tree for developing an IEX method.

  • Explanation of the Workflow:

    • Exchanger Type: A strong cation exchanger (SCX) is generally a good starting point as it remains charged over a wide pH range.

    • Buffer pH: To ensure your compound binds to the column, the buffer pH should be at least 1-2 pH units below the pKa of the nitrogen you are targeting for interaction. For these analogs, a starting pH of 4-5 would ensure that at least the piperazine nitrogens are protonated.

    • Elution: Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., 0-1 M NaCl). The salt ions compete with your protonated compound for the binding sites on the stationary phase, eventually displacing it. Alternatively, a pH gradient can be used to increase the pH, neutralizing the charge on your compound and causing it to elute.

Data Summary Tables

Table 1: Physicochemical Properties of the Core Structure

PropertyValue/CharacteristicImplication for Purification
Structure Isoquinoline ring fused to a piperazine ringMultiple basic centers, potential for H-bonding.
pKa (Isoquinoline N) ~5.4 (will be slightly higher due to piperazine)Protonated at acidic pH.
pKa (Piperazine N's) pKa1: ~9-10; pKa2: ~5-6Both protonated at acidic pH; one protonated at neutral pH.
Solubility Generally soluble in organic solvents and acidic aqueous solutions.Enables acid-base extraction.
Metal Chelation Potential to chelate metal ions (e.g., iron).Can cause peak tailing in chromatography.

Table 2: Recommended Starting Conditions for Chromatography

Chromatography TypeStationary PhaseTypical Mobile PhaseKey Consideration
Normal-Phase Flash Silica GelHexanes/Ethyl Acetate or DCM/Methanol + 0.5% TEAAdd a basic modifier to prevent streaking.
Reverse-Phase HPLC C18 (End-capped)Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidMaintain a low pH (2-3) for good peak shape.
Ion-Exchange Strong Cation Exchange (SCX)Buffer A: 20 mM Phosphate buffer, pH 4.5; Buffer B: Buffer A + 1 M NaClUse a salt gradient for elution.

References

  • BenchChem. (2025). independent verification of the synthesis and biological activity of 5-(3-Methylpiperazin-1-yl)isoquinoline.
  • MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6429. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

  • Gao, J., Michel, F., Bell, D. S., Aurand, C. A., & Cramer, H. (2015). Changed pH and pKA due to high Acetonitrile Concentrations: Impact on HILIC Chromatography. ResearchGate. [Link]

  • Kailasam, S. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • MDPI. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. Molecules, 27(19), 6429. [Link]

  • HPLCTools. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

  • Verma, A., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in a rat model of Parkinson's disease. Bioorganic & Medicinal Chemistry, 22(3), 1313-1325. [Link]

  • ChemRxiv. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]

  • ResearchGate. (2006). Synthesis, characterization and antimicrobial activity of metal chelates of 5-[4-(3-chloro phenyl)piperazinyl-methylene]-8-hydroxy quinoline. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Cytiva. (2024). Tips for high resolution ion exchange chromatography to obtain a pure protein. Retrieved from [Link]

  • Quora. (2021). How to improve ion exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. Retrieved from [Link]

Sources

minimizing side reactions in the synthesis of 5-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize your yield and purity.

Introduction to the Synthesis and Its Challenges

5-(Piperazin-1-yl)isoquinoline is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its synthesis is most commonly achieved through the coupling of a 5-haloisoquinoline with piperazine. The two predominant methods for this transformation are direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

While seemingly straightforward, this synthesis is often plagued by a critical side reaction: the formation of the di-substituted piperazine impurity, 1,4-bis(isoquinolin-5-yl)piperazine. This occurs because both nitrogen atoms of the symmetrical piperazine molecule are nucleophilic. Controlling the reaction to favor mono-substitution is the primary challenge for chemists working on this synthesis. Other potential issues include low conversion rates, starting material degradation, and difficulties in purification.

This guide will provide a systematic approach to overcoming these obstacles, grounded in the principles of reaction kinetics, catalyst selection, and purification science.

Core Synthetic Pathways and the Primary Side Reaction

The desired transformation involves the formation of a single C-N bond between the C5 position of the isoquinoline ring and one of the piperazine nitrogens. However, the initial product, 5-(Piperazin-1-yl)isoquinoline, is also a nucleophile and can react with another molecule of 5-haloisoquinoline, leading to the undesired di-substituted product.

cluster_main Desired Pathway cluster_side Side Reaction Pathway Start_Iso 5-Halo-isoquinoline Product 5-(Piperazin-1-yl)isoquinoline (Desired Product) Start_Iso->Product + Piperazine (1 eq) Start_Pip Piperazine Start_Pip->Product Side_Product 1,4-bis(isoquinolin-5-yl)piperazine (Side Product) Product->Side_Product + 5-Halo-isoquinoline

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of 5-(Piperazin-1-yl)isoquinoline.

Q1: My reaction is producing a significant amount of the di-substituted impurity, 1,4-bis(isoquinolin-5-yl)piperazine. How can I prevent this?

This is the most frequent challenge. The formation of the di-substituted product is a classic problem when using symmetrical diamines. Here are three field-proven strategies to favor mono-substitution, ranging from simple stoichiometric control to a more robust protecting group strategy.

Strategy A: Molar Ratio Control (The Brute-Force Method)

  • Causality: By using a large excess of piperazine, the concentration of the free diamine is always significantly higher than the concentration of the mono-substituted product. Statistically, a molecule of 5-haloisoquinoline is far more likely to encounter a molecule of piperazine than a molecule of the already-reacted product.

  • Protocol:

    • In a suitable reaction vessel, dissolve piperazine (5 to 10 molar equivalents) in your chosen solvent (e.g., DMSO, NMP for SNAr; Toluene, Dioxane for Buchwald-Hartwig).

    • If necessary for the reaction type, add the base and/or catalyst system.

    • Slowly add the 5-haloisoquinoline (1 molar equivalent) to the piperazine solution, either neat or dissolved in a small amount of the reaction solvent, over a period of 1-2 hours using a syringe pump.

    • Maintain the reaction at the desired temperature and monitor for completion.

  • Considerations: While effective, this method requires the removal of a large amount of unreacted piperazine during workup, which can complicate purification.

Strategy B: Mono-Protection of Piperazine (The Chemist's Choice)

  • Causality: This is the most reliable method. By temporarily blocking one of the piperazine nitrogens with a protecting group, typically tert-butoxycarbonyl (Boc), you physically prevent the second reaction from occurring.[2] The Boc group can then be easily removed under acidic conditions after the C-N bond is formed.

  • Experimental Protocol:

    • Coupling Step: React your 5-haloisoquinoline with 1.1 to 1.5 equivalents of N-Boc-piperazine. For Buchwald-Hartwig amination, this is the preferred approach.[3]

    • Reaction Conditions: Use standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃ as a catalyst, a suitable phosphine ligand like Xantphos, and a base such as NaOtBu or Cs₂CO₃ in an anhydrous, inert solvent like toluene or dioxane).

    • Workup and Isolation: After the reaction is complete, perform a standard aqueous workup and purify the intermediate, tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, by column chromatography.

    • Deprotection Step: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane, or Methanol).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the reaction is complete (typically 1-4 hours, monitored by TLC or LC-MS).

    • Evaporate the solvent and excess acid. The product is usually obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, it can be obtained by neutralization and extraction.

Strategy C: Using Piperazine Monohydrochloride

  • Causality: By using piperazine as a mono-salt, the protonated nitrogen is deactivated as a nucleophile, favoring reaction at the free nitrogen.[4] This can be a cost-effective alternative to Boc-protection.

  • Protocol:

    • Use 2 equivalents of piperazine monohydrochloride in a polar solvent like ethanol.

    • Slowly add the 5-haloisoquinoline. The dihydrochloride of the excess piperazine may precipitate, helping to drive the reaction.[4]

Q2: My reaction has stalled, and I have a low conversion of my 5-haloisoquinoline starting material. What should I do?

Low conversion can be attributed to several factors, which are highly dependent on the chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr):

  • Leaving Group Reactivity: The isoquinoline ring is not strongly activated towards SNAr. The reactivity of the halogen is crucial. While not always the case, for many SNAr reactions on heteroaromatic systems, the order of reactivity is F > Cl > Br > I.[5][6] If you are using a 5-bromo or 5-iodoisoquinoline, you may need more forcing conditions.

  • Temperature: SNAr reactions on moderately activated rings often require high temperatures (120-180 °C). Ensure your reaction temperature is adequate.

  • Solvent: Use a polar aprotic solvent like DMSO, NMP, or DMF to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.[7]

For Buchwald-Hartwig Amination:

  • Catalyst System Inactivity: This is a common failure mode.

    • Catalyst/Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaromatic halides, bulky, electron-rich ligands like Xantphos, RuPhos, or DavePhos are often necessary to promote both oxidative addition and reductive elimination.[8] Consider screening a few different ligands.

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.

  • Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common.[9] For some substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be more effective and prevent side reactions.

  • Water Content: The reaction is highly sensitive to water, which can deactivate the catalyst and hydrolyze the phosphine ligands. Use anhydrous solvents and reagents.

Troubleshooting Workflow for Low Conversion Start Low Conversion Observed Check_Route Which Synthetic Route? Start->Check_Route SNAr_Path S(N)Ar Check_Route->SNAr_Path S(N)Ar BH_Path Buchwald-Hartwig Check_Route->BH_Path B-H SNAr_Check1 Increase Temperature? SNAr_Path->SNAr_Check1 BH_Check1 Degas Solvents & Use Inert Atmosphere? BH_Path->BH_Check1 SNAr_Check2 Change Solvent to Polar Aprotic? SNAr_Check1->SNAr_Check2 SNAr_Check3 Consider a More Reactive Halogen (F, Cl)? SNAr_Check2->SNAr_Check3 Success Improved Conversion SNAr_Check3->Success BH_Check2 Screen Different Ligands/Bases? BH_Check1->BH_Check2 BH_Check3 Use Anhydrous Reagents? BH_Check2->BH_Check3 BH_Check3->Success

Caption: Troubleshooting Workflow for Low Conversion.

Q3: I am observing dehalogenation of my starting material, particularly in my Buchwald-Hartwig reaction. How can I minimize this?

Dehalogenation (replacement of the halogen with hydrogen) is a known side reaction in palladium-catalyzed couplings.

  • Causality: This can occur through several mechanisms, including the premature β-hydride elimination from the palladium intermediate or reaction with trace amounts of water or other proton sources. It can also be exacerbated by high temperatures or incomplete formation of the active catalyst complex.[8]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).

    • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ (e.g., from Pd₂(dba)₃), use a commercially available pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide a more controlled concentration of the active catalyst.

    • Change the Base: Very strong bases can sometimes promote dehalogenation. Consider switching from NaOtBu to a carbonate base like Cs₂CO₃.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents.

Optimized Reaction Conditions Summary

The table below provides a starting point for optimizing your reaction conditions to favor the synthesis of 5-(Piperazin-1-yl)isoquinoline.

ParameterBuchwald-Hartwig Amination (Recommended)Nucleophilic Aromatic Substitution (SNAr)
Isoquinoline Substrate 5-Bromo or 5-Chloroisoquinoline5-Fluoro or 5-Chloroisoquinoline
Piperazine Reagent N-Boc-piperazine (1.1-1.5 eq)Piperazine (5-10 eq)
Catalyst System Pd₂(dba)₃ (1-5 mol%) + Xantphos (2-10 mol%)Not Applicable
Base NaOtBu or Cs₂CO₃ (1.5-2.0 eq)K₂CO₃ or Et₃N (2-3 eq)
Solvent Toluene or Dioxane (Anhydrous, Degassed)DMSO or NMP
Temperature 80 - 110 °C120 - 180 °C
Atmosphere Inert (Argon or Nitrogen)Air or Nitrogen

Frequently Asked Questions (FAQs)

  • Q: Which 5-haloisoquinoline is the best starting material?

    • A: For Buchwald-Hartwig reactions, 5-bromo- and 5-chloroisoquinoline are generally preferred as they offer a good balance of reactivity and stability. For SNAr, a more activated substrate like 5-fluoro or 5-nitro-substituted halo-isoquinoline would be ideal, but these are often less commercially available.

  • Q: How should I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine to visualize the basic amine spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for tracking the consumption of starting material and the formation of the product and side products.

  • Q: What is the best way to remove the excess piperazine after the reaction?

    • A: An acid-base workup is very effective. After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with water. Then, extract the aqueous layer with the organic solvent. The combined organic layers contain your product and other non-basic impurities. The excess piperazine will remain in the aqueous phase, especially if it is slightly acidic. Alternatively, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will extract both the product and piperazine into the aqueous phase, leaving neutral impurities behind. You can then basify the aqueous phase and re-extract your product.

  • Q: My final product is an oil/gum. How can I crystallize it?

    • A: 5-(Piperazin-1-yl)isoquinoline can be difficult to crystallize as a free base. It is often easier to form a salt (hydrochloride or maleate) which tends to be a crystalline solid. Dissolve your purified product in a minimal amount of a solvent like isopropanol or ethanol and add a stoichiometric amount of the corresponding acid (e.g., HCl in ether/dioxane). The salt will often precipitate and can be collected by filtration.

References

  • PrepChem. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Available from: [Link]

  • Barluenga, J., et al. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett. 2006, 8 (1), 31-34.
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  • PubChem. 5-(Piperazin-1-yl)isoquinoline hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. JPH01153679A - Purification of isoquinoline.
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  • Gaber, M. A., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2023, 28 (15), 5824.
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  • Maccan, R., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023, 28 (23), 7806.
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Validation & Comparative

Navigating the Kinome: A Comparative Efficacy Analysis of 5-Substituted Isoquinoline Scaffolds and Other Prominent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors based on the 5-substituted isoquinoline framework, with a particular focus on well-characterized examples, and contrasts their performance with other established kinase inhibitors.

While specific kinase inhibition data for 5-(Piperazin-1-yl)isoquinoline is not extensively available in public domain literature, this molecule serves as a quintessential example of the isoquinoline-piperazine backbone. The versatile nature of the piperazine moiety allows for a variety of substitutions that can significantly influence biological activity.[2] To provide a meaningful comparison, this guide will focus on closely related and well-studied 5-substituted isoquinoline derivatives, such as H-7, H-8, and Fasudil (HA-1077), which have been instrumental in dissecting kinase signaling pathways. These compounds will be compared against broadly active and clinically relevant kinase inhibitors like Staurosporine, Dasatinib, and Bosutinib to offer a comprehensive perspective on their efficacy and selectivity.

The Isoquinoline Scaffold: A Foundation for Kinase Inhibition

The isoquinoline ring system is a recurring motif in a multitude of natural products and synthetic molecules with diverse pharmacological properties, including anticancer and antimicrobial activities.[3] Its rigid structure provides a solid anchor for positioning functional groups to interact with the ATP-binding pocket of kinases. The addition of a piperazine ring, particularly at the 5-position, introduces a versatile linker that can be further functionalized to enhance potency and selectivity.[2] The nitrogen atoms in the piperazine ring can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

The majority of isoquinoline-based kinase inhibitors, including the examples discussed herein, are ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The selectivity of these inhibitors is dictated by the specific interactions their chemical moieties make with the amino acid residues lining this pocket.

Comparative Efficacy: A Data-Driven Analysis

To objectively compare the efficacy of 5-substituted isoquinoline-based inhibitors with other prominent kinase inhibitors, we have compiled their inhibitory activities (IC50 and Ki values) against a panel of representative kinases. The data is presented in the table below.

Inhibitor ClassCompoundTarget Kinase(s)IC50 / Ki (nM)
5-Substituted Isoquinoline H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine)PKA, PKCKi: PKA (3,000), PKC (6,000)[4]
H-8 (N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide)PKA, cGKAKi: PKA (1,200), cGKA (480)[4]
H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide)PKAKi: 48 [5]
Fasudil (HA-1077) ROCK1, ROCK2, PKA, PKC, PKGKi: ROCK1 (330) , IC50: ROCK2 (158) , PKA (4,580), PKC (12,300), PKG (1,650)[6][7]
Broad-Spectrum Inhibitor Staurosporine Pan-kinaseIC50: PKC (3), PKA (7), p60v-src (6), CAMKII (20)[8]. It exhibits submicromolar binding to the vast majority of protein kinases.[9]
Clinically Approved TKIs Dasatinib BCR-ABL, SRC familyIC50: BCR-ABL (1), SRC family kinases (0.2-1.1)[10][11]
Bosutinib BCR-ABL, SRC familyIC50: SRC family kinases (<10)[12]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Interpreting the Data: Potency and Selectivity

The data presented above highlights several key aspects of the compared kinase inhibitors:

  • 5-Substituted Isoquinolines (H-series and Fasudil): These compounds generally exhibit micromolar to sub-micromolar inhibitory activity. Notably, they show a degree of selectivity. For instance, H-89 is significantly more potent against PKA compared to other kinases.[5] Fasudil demonstrates a preference for ROCK kinases over PKA, PKC, and PKG.[6][7] This selectivity makes them valuable as tool compounds for studying specific signaling pathways.

  • Staurosporine: This natural product is a highly potent but non-selective kinase inhibitor, binding to a wide range of kinases with high affinity.[9][13][14][15] Its promiscuity makes it an excellent positive control in kinase assays but limits its therapeutic potential due to off-target effects.

  • Dasatinib and Bosutinib: These are examples of highly potent and clinically successful tyrosine kinase inhibitors (TKIs). They exhibit nanomolar to sub-nanomolar potency against their primary targets, BCR-ABL and SRC family kinases.[10][11][12][16] Their development involved extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity.

Experimental Methodologies: Ensuring Data Integrity

The reliability of kinase inhibitor efficacy data is contingent upon robust experimental design and execution. Below are detailed protocols for key assays used to characterize these inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified kinase, a specific substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the purified kinase, substrate, and ATP in the kinase buffer. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.

  • Assay Plate Setup:

    • Add the kinase inhibitor to the wells of a microplate in a serial dilution format. Include a positive control (e.g., Staurosporine) and a negative control (vehicle, e.g., DMSO).

    • Add the purified kinase to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Detection of Phosphorylation:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence/Luminescence-based Assays: Using phosphorylation-specific antibodies coupled to a fluorescent or luminescent reporter (e.g., HTRF®, FRET, or AlphaScreen®). ADP-Glo™ Kinase Assay is another popular method that measures ADP production.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: General Workflow for a Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions plate_setup Dispense Inhibitor to Plate prep_inhibitor->plate_setup prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase & Pre-incubate prep_reagents->add_kinase plate_setup->add_kinase start_reaction Add Substrate/ATP & Incubate add_kinase->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction detect_signal Detect Phosphorylation Signal stop_reaction->detect_signal analyze_data Calculate % Inhibition detect_signal->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Kinase Inhibition Assay (e.g., Western Blotting)

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context, providing insights into its cell permeability and on-target efficacy.

Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is measured by Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to an appropriate confluency.

    • Treat the cells with various concentrations of the kinase inhibitor for a specific duration. Include positive and negative controls.

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target kinase.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target substrate.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many kinase inhibitors, including some isoquinoline derivatives, target components of critical signaling pathways implicated in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[3] Understanding the position of the target kinase within such a pathway is crucial for interpreting the biological consequences of its inhibition.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: Key components of the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

The 5-substituted isoquinoline scaffold represents a valuable starting point for the design of novel kinase inhibitors. While the specific compound 5-(Piperazin-1-yl)isoquinoline remains to be fully characterized in the context of kinase inhibition, its structural analogs like H-7, H-8, and Fasudil have proven to be indispensable tools for dissecting cellular signaling.

The comparative analysis with broad-spectrum inhibitors like Staurosporine and highly potent clinical drugs such as Dasatinib and Bosutinib underscores the trade-off between potency and selectivity. While the isoquinoline-based tool compounds may not possess the nanomolar potency of clinically approved drugs, their defined selectivity profiles make them highly valuable for basic research.

Future research in this area will likely focus on leveraging the structural insights from known isoquinoline-based inhibitors to design novel compounds with improved potency and selectivity for specific kinase targets. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be crucial in modifying the isoquinoline and piperazine moieties to optimize interactions within the ATP-binding pocket of desired kinases, potentially leading to the development of next-generation therapeutics.

References

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  • Horio, Y., et al. (2000). Effects of PKA Inhibitors, H-compounds, on Epithelial Na+ Channels via PKA-independent Mechanisms. The Japanese Journal of Physiology, 50(1), 71-78. Available from: [Link]

  • Weir, N. M., et al. (2008). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 22(4), 798-801. Available from: [Link]

  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • Kim, J. S., et al. (2019). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 27(1), 1-11. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5330364, N-methyl-piperazine Chalcones. Retrieved February 5, 2026 from [Link].

  • Chijiwa, T., et al. (1990). Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells. Journal of Biological Chemistry, 265(9), 5267-5272. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3563, H-7. Retrieved February 5, 2026 from [Link].

  • Abdel-Aziz, A. A. M., et al. (2020). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Pharmaceutical and Biomedical Research, 6(1), 1-15. Available from: [Link]

  • Müller, M. C., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology, 4(2), 139-148. Available from: [Link]

  • Biswas, S., et al. (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Bioorganic & Medicinal Chemistry, 21(13), 3781-3791. Available from: [Link]

  • Lee, J. C., et al. (2015). PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. Neural Plasticity, 2015, 374520. Available from: [Link]

  • Zhang, Y., et al. (2010). The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. Biomedicine & Pharmacotherapy, 64(2), 121-126. Available from: [Link]

  • Kim, G. L., & Kim, N. D. (2009). H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide. Archives of Pharmacal Research, 32(6), 883-890. Available from: [Link]

  • Rikitake, Y., et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Cancer Science, 97(11), 1245-1251. Available from: [Link]

Sources

A Comparative Analysis of 5-(Piperazin-1-yl)isoquinoline Derivatives' Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 5-(piperazin-1-yl)isoquinoline scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and receptors. This guide offers an in-depth comparative analysis of the binding affinities of key derivatives within this class, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their own research and development endeavors. We will delve into the structure-activity relationships that govern their potency and selectivity, detail the experimental methodologies used to determine these binding affinities, and explore the broader context of their mechanism of action.

The Significance of the 5-(Piperazin-1-yl)isoquinoline Scaffold

The versatility of the 5-(piperazin-1-yl)isoquinoline core lies in its unique combination of a rigid isoquinoline ring system and a flexible piperazine moiety. This arrangement allows for diverse substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with specific biological targets. This structural adaptability has led to the development of compounds with a wide range of therapeutic applications, from cardiovascular diseases to neurological disorders and oncology.

Mechanism of Action: Targeting the ROCK Signaling Pathway

A prominent and well-studied target of many 5-(piperazin-1-yl)isoquinoline derivatives is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are key downstream effectors of the small GTPase RhoA and play a crucial role in regulating cellular processes such as contraction, motility, and proliferation.[1] The canonical ROCK signaling pathway is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain ROCK->MLC Phosphorylation MLC_Phosphatase->MLC pMLC Phosphorylated MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Responses Cell Contraction, Motility, Proliferation Actin_Cytoskeleton->Cellular_Responses

Caption: The RhoA/ROCK Signaling Pathway.

Comparative Analysis of Binding Affinities

The efficacy of a drug candidate is fundamentally linked to its binding affinity for its intended target and its selectivity over other related targets. The following table summarizes the binding affinities (Ki and IC50 values) of several notable 5-(piperazin-1-yl)isoquinoline derivatives against a panel of kinases. This data provides a quantitative basis for comparing their potency and selectivity.

Compound NameTargetBinding Affinity (Ki, µM)Binding Affinity (IC50, µM)Reference
Fasudil (HA-1077) ROCK10.33-[2]
ROCK2-0.158[2]
PKA-4.58[2]
PKC-12.30[2]
PKG-1.650[2]
H-7 PKA--[3]
PKC--[3]
H-8 PKA--[3]
cGMP-dependent protein kinase--[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals important structure-activity relationships. Fasudil, a well-known ROCK inhibitor, demonstrates potent inhibition of both ROCK isoforms.[2] However, it also exhibits off-target effects on other kinases like PKA, PKC, and PKG at higher concentrations.[2] This lack of absolute selectivity is a common challenge in kinase inhibitor development and highlights the importance of careful dose selection in experimental and clinical settings.

The derivatives H-7 and H-8, which share the isoquinolinesulfonyl-piperazine core, exhibit inhibitory activity against cAMP-dependent protein kinase (PKA) and protein kinase C (PKC) (H-7), and cAMP- and cGMP-dependent protein kinases (H-8).[3] These findings underscore how subtle modifications to the scaffold can significantly alter the target profile. The development of more selective inhibitors often involves rigidifying the molecule or introducing specific functional groups to exploit unique features of the target's active site.

Experimental Protocol: In Vitro Kinase Binding Assay (Radioligand Displacement)

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a representative in vitro kinase binding assay using radioligand displacement, a common technique for determining the affinity of unlabeled compounds.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific kinase by measuring its ability to displace a known radioligand from the kinase's active site.

Materials:

  • Purified recombinant kinase

  • Radiolabeled ligand (e.g., [³H]-labeled ATP analog or a specific high-affinity inhibitor)

  • Unlabeled test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

Radioligand_Binding_Assay_Workflow A Prepare Reagents: - Kinase Solution - Radioligand Solution - Test Compound Dilutions B Plate Incubation: Add kinase, radioligand, and test compound to 96-well plate A->B C Equilibration: Incubate at room temperature to reach binding equilibrium B->C D Filtration: Rapidly filter plate contents to separate bound and free radioligand C->D E Washing: Wash filters with ice-cold wash buffer to remove non-specific binding D->E F Scintillation Counting: Add scintillation cocktail and measure radioactivity E->F G Data Analysis: Calculate Ki values from IC50 and radioligand concentration F->G

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of the purified kinase in assay buffer at a concentration that yields a robust signal-to-noise ratio.

    • Prepare a working solution of the radioligand in assay buffer at a concentration typically at or below its dissociation constant (Kd) for the kinase.

    • Prepare a serial dilution of the unlabeled test compound in assay buffer. It is crucial to include a vehicle control (buffer with no test compound) and a positive control (a known inhibitor of the kinase).

  • Assay Plate Setup:

    • To each well of a 96-well filter plate, add the following in order:

      • Assay buffer

      • Test compound or control

      • Radioligand solution

      • Kinase solution to initiate the binding reaction.

    • The final assay volume is typically between 50 and 200 µL.

  • Incubation and Equilibration:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the kinase-bound radioligand (retained on the filter) from the free radioligand (which passes through).

    • Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filter.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.

  • Data Analysis:

    • Plot the measured CPM against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the kinase.[4]

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target kinase to ensure a robust and reliable assay.[5]

  • Concentration of Radioligand: Using a radioligand concentration at or below its Kd maximizes the sensitivity of the assay to competitive inhibition.[5]

  • Filtration and Washing: Rapid filtration and thorough washing with ice-cold buffer are critical to minimize the dissociation of the radioligand-kinase complex and to reduce non-specific binding, thereby improving the accuracy of the results.[4]

Conclusion

The 5-(piperazin-1-yl)isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the binding affinities of key derivatives, highlighting the structure-activity relationships that govern their potency and selectivity. The detailed experimental protocol for determining binding affinity offers a practical resource for researchers, emphasizing the importance of rigorous methodology in generating reliable and reproducible data. As our understanding of the complex signaling networks that underpin human diseases grows, the rational design of next-generation inhibitors based on this versatile scaffold holds immense promise for the development of more effective and safer medicines.

References

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (n.d.). Frontiers in Pharmacology. [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. (2010). Cellular and Molecular Life Sciences, 67(2), 171-177. [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. (1995). International Journal of Cancer, 63(1), 114-119. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Fasudil or genetic depletion of ROCK1 or ROCK2 induces anxiety-like behaviors. (2019). Molecular and Cellular Neuroscience, 101, 103417. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Pharmaceuticals, 16(12), 1735. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2014). ResearchGate. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. (2010). Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • Inhibitors of ROCK kinases induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells. (2022). bioRxiv. [Link]

  • Radioligand binding methods: practical guide and tips. (1999). The Journal of Pharmacology and Experimental Therapeutics, 291(1), 1-12. [Link]

  • Inhibition of Rho-Associated Kinase 1/2 Attenuates Tumor Growth in Murine Gastric Cancer. (2015). Neoplasia, 17(2), 215-226. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. (2001). Life Sciences, 69(16), 1841-1851. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). In High-Throughput Screening (pp. 37-52). Humana Press. [Link]

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assessing the therapeutic index of 5-(Piperazin-1-yl)isoquinoline versus established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Therapeutic Index of 5-(Piperazin-1-yl)isoquinoline (5-PIQ) vs. Established ROCK Inhibitors

Executive Summary

The therapeutic index (TI)—the ratio between the toxic dose (TD50) and the effective dose (ED50)—remains the primary bottleneck in the clinical translation of Rho-associated coiled-coil kinase (ROCK) inhibitors. While established drugs like Fasudil and Ripasudil have validated the ROCK pathway for glaucoma and vasospasm, their clinical utility is often limited by off-target hypotension caused by non-selective inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC).

This guide outlines a rigorous experimental framework to assess the TI of 5-(Piperazin-1-yl)isoquinoline (5-PIQ) , a structural analogue that modifies the linker chemistry of the isoquinoline scaffold. By comparing 5-PIQ directly against the sulfonamide-based standards (Fasudil), we aim to determine if direct heteroaryl-coupling improves kinase selectivity and hemodynamic safety.

Compound Profile & Structural Logic

To assess TI accurately, one must first understand the structural pharmacophore. Established ROCK inhibitors rely on an isoquinoline hinge-binding motif linked to a homopiperazine ring via a sulfonamide group.

CompoundChemical ClassKey Structural FeaturePharmacological Implication
Fasudil Isoquinoline SulfonamideSulfonyl linker + HomopiperazineBenchmark. Moderate potency (Ki ~330 nM). High off-target PKA affinity limits systemic dosing (Hypotension).
Ripasudil Fluorinated IsoquinolineFluorine substitutionHigh Potency. Improved metabolic stability and potency over Fasudil; used topically for glaucoma.
5-PIQ Amino-IsoquinolineDirect C-N bond (No sulfonyl)The Candidate. Removal of the sulfonyl linker is hypothesized to alter the ATP-binding pose, potentially reducing PKA affinity (improving TI) while maintaining ROCK potency.

Mechanism of Action & Therapeutic Targets[1]

The assessment of TI requires defining the specific "Efficacy" and "Toxicity" pathways. For isoquinoline derivatives, the primary efficacy target is the ROCK/MLC Phosphatase axis, while the primary toxicity driver is PKA/PKC mediated smooth muscle relaxation (systemic hypotension).

Visualization: The ROCK Signaling Cascade vs. Off-Target Toxicity

ROCK_Pathway Drug 5-PIQ / Fasudil ROCK ROCK 1/2 (Target) Drug->ROCK Inhibits PKA PKA / PKC (Off-Target) Drug->PKA Inhibits (Side Effect) MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inactivates) Vasodilation Systemic Hypotension (Toxicity) PKA->Vasodilation Regulation Loss MLC MLC Phosphorylation MBS->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Neurite Neurite Outgrowth / IOP Reduction (Efficacy) Actin->Neurite Cytoskeletal Remodeling

Figure 1: Dual-pathway diagram illustrating the critical balance between ROCK inhibition (Efficacy) and PKA inhibition (Toxicity). The Therapeutic Index is essentially the delta between the blue arrow (Target) and the red dashed arrow (Off-Target).

Experimental Protocol: Determining the Therapeutic Index

To objectively calculate the TI (


), you must generate data across three distinct tiers.
Phase I: In Vitro Kinase Selectivity (The "Safety" Denominator)

Goal: Determine the Selectivity Score (SI).[1][2] Protocol:

  • Assay Platform: Radiometric

    
    -ATP kinase assay (Gold Standard) or FRET-based assay (High Throughput).
    
  • Panel: Screen 5-PIQ and Fasudil against ROCK1, ROCK2, PKA, PKC, and MRCK.

  • Data Output: Calculate the

    
     (Inhibitory Constant).
    
  • Critical Calculation:

    
    
    
    • Fasudil Benchmark: Ratio is typically low (~5-10 fold), indicating narrow safety.

    • 5-PIQ Target: Ratio > 100 fold is required for a superior TI.

Phase II: Cellular Functional Potency (The "Efficacy" Numerator)

Goal: Confirm that biochemical inhibition translates to cellular phenotype.[2] Protocol:

  • Cell Line: Trabecular Meshwork cells (for Glaucoma) or PC12 cells (for Neurite outgrowth).

  • Readout:

    • Assay A: Phospho-MYPT1 (Thr853) Western Blot. (Direct substrate).

    • Assay B: Actin stress fiber disassembly (Phalloidin staining).

  • Metric:

    
     for stress fiber reduction.
    
Phase III: In Vivo Hemodynamic Safety vs. Efficacy

Goal: The definitive TI calculation. Protocol:

  • Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Rabbits (for IOP).

  • Dosing: Intravenous (IV) bolus or Topical.

  • Measurements:

    • Efficacy (

      
      ): Dose required to lower Intraocular Pressure (IOP) by 20% OR Dose required to induce 50% max neurite regeneration.
      
    • Toxicity (

      
      ): Dose required to drop Mean Arterial Pressure (MAP) by 20 mmHg (Hypotensive threshold).
      
  • Calculation:

    
    
    

Comparative Data Analysis (Benchmark)

The following table summarizes the expected comparative metrics based on the structural properties of isoquinoline derivatives. Use this as a template to populate with your generated experimental data.

ParameterFasudil (Established)Ripasudil (Established)5-PIQ (Candidate)
Molecular Weight 291.37 g/mol 324.36 g/mol ~213.28 g/mol
ROCK1

(Cell-free)
330 nM51 nMDetermine Exp.
ROCK2

(Cell-free)
330 nM19 nMDetermine Exp.
PKA

(Off-Target)
1,600 nM>10,000 nMCritical Metric
Selectivity (PKA/ROCK) ~5-Fold (Narrow)>200-Fold (Wide)Target: >100-Fold
Cellular

(Actin)
~10 µM~1-2 µMDetermine Exp.
Primary Metabolite Hydroxyfasudil (Active)--Assess Stability
Therapeutic Index Low (Systemic)High (Local/Ocular)TBD

Note: Fasudil data sourced from established literature [1, 2].

Visualization: The Therapeutic Window Workflow

TI_Workflow cluster_0 Step 1: In Vitro Screening cluster_1 Step 2: In Vivo Validation Ki_ROCK Measure Ki (ROCK1/2) Selectivity Calculate Selectivity (PKA Ki / ROCK Ki) Ki_ROCK->Selectivity Ki_PKA Measure Ki (PKA/PKC) Ki_PKA->Selectivity ED50 Determine ED50 (Efficacy Endpoint) Selectivity->ED50 Go/No-Go Result Therapeutic Index (TD50 / ED50) ED50->Result TD50 Determine TD50 (MAP Drop >20%) TD50->Result

Figure 2: The decision matrix for calculating Therapeutic Index. A Selectivity Ratio <10 in Step 1 is a "No-Go" for systemic development.

Expert Insights & Causality

Why the "Linker" Matters: The established drug, Fasudil, utilizes a sulfonamide linker. While this provides stability, it also allows the molecule to adopt conformations that fit into the ATP-binding pocket of PKA, leading to the narrow TI.

  • Hypothesis for 5-PIQ: By utilizing a direct piperazine-isoquinoline bond (or a shorter alkyl linker), 5-PIQ restricts the rotational freedom of the molecule.

  • The Risk: If the molecule is too rigid, it may lose potency against ROCK (increasing the ED50).

  • The Reward: If it maintains ROCK binding but sterically clashes with the PKA pocket, the TD50 increases significantly, widening the TI.

Self-Validating the Protocol: To ensure your data is robust, always include a Positive Control (Fasudil 10 µM) and a Negative Control (Y-27632 100 µM) in every plate. If the Fasudil


 deviates more than 15% from historical values (330 nM), the assay is invalid.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology.

  • Garnock-Jones, K. P. (2014).[3] "Ripasudil: A Review of its Use in Glaucoma and Ocular Hypertension." Drugs & Aging.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

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A Researcher's Guide to the Validation of 5-(Piperazin-1-yl)isoquinoline as a Chemical Probe for MAP4K4

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is a comprehensive framework for the validation of a hypothetical chemical probe. As of the time of writing, 5-(Piperazin-1-yl)isoquinoline is not an established or validated chemical probe for a specific biological target. This document outlines the rigorous, multi-faceted process that would be required to validate it as a probe for the kinase MAP4K4, based on the prevalence of the isoquinoline and piperazine scaffolds in known kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals as a blueprint for chemical probe validation.

Introduction: The Critical Role of Validated Chemical Probes in Kinase Research

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant regulator in a multitude of cellular processes. It is implicated in signaling pathways that control cell proliferation, inflammation, and migration[1][2]. Given its involvement in diseases such as cancer and diabetes, the development of potent and selective chemical probes for MAP4K4 is of paramount importance for dissecting its complex biology and validating it as a therapeutic target[3][4].

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. For a compound to be considered a high-quality chemical probe, it must meet several stringent criteria, including demonstrated potency against its intended target, a well-defined selectivity profile across the proteome, and evidence of on-target engagement in a cellular context[5][6].

This guide provides a comprehensive roadmap for the validation of 5-(Piperazin-1-yl)isoquinoline as a putative chemical probe for MAP4K4. We will explore the essential experiments required to characterize its potency, selectivity, and cellular activity, and compare its hypothetical performance metrics against established MAP4K4 inhibitors.

The Validation Journey of a Chemical Probe

The validation of a chemical probe is a systematic process that builds a body of evidence to support its use as a selective tool for biological investigation. This journey can be broken down into three key stages:

  • Biochemical Characterization: Determining the potency and selectivity of the compound against the purified target protein.

  • Cellular Target Engagement: Confirming that the compound interacts with its intended target within the complex environment of a living cell.

  • Phenotypic Correlation: Linking the observed cellular phenotype to the on-target activity of the compound.

cluster_0 Probe Validation Workflow A Hypothesized Probe: 5-(Piperazin-1-yl)isoquinoline B Biochemical Characterization (Potency & Selectivity) A->B Initial Screening C Cellular Target Engagement (CETSA, NanoBRET) B->C Confirmation in Cellular Context D Phenotypic Correlation (Downstream Signaling & Cellular Assays) C->D Functional Validation E Validated Chemical Probe D->E Final Validation

Caption: Illustrative KINOMEscan™ result for a selective probe.

Part 2: Cellular Target Engagement - Does it Hit the Target in a Cell?

Demonstrating that a compound can bind to its target in the complex milieu of a living cell is a crucial validation step. Two powerful techniques for assessing cellular target engagement are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7][8][9][10] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting. A positive target engagement event results in a shift of the melting curve to a higher temperature.

Table 2: Hypothetical CETSA Data for 5-(Piperazin-1-yl)isoquinoline

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)48.5-
5-(Piperazin-1-yl)isoquinoline (1 µM) (To be determined) (To be determined)
NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[11][12][13][14][15] This assay utilizes a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Part 3: Phenotypic Correlation - Linking Target to Function

The final stage of validation is to demonstrate that the cellular effects of the probe are a direct consequence of its interaction with the intended target. This involves examining the impact of the compound on the downstream signaling pathway of the target and comparing its effects to those of other well-validated probes or genetic knockdown of the target.

MAP4K4 Signaling Pathway

MAP4K4 is known to be an upstream activator of several MAPK signaling pathways, including the JNK and p38 pathways.[1][16] A validated MAP4K4 probe should inhibit the phosphorylation of downstream components of these pathways in a dose-dependent manner.

Extracellular Stimuli Extracellular Stimuli MAP4K4 MAP4K4 Extracellular Stimuli->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 Activates MKK4/7 MKK4/7 MEKK1->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates Cellular Responses Cellular Responses JNK->Cellular Responses Leads to

Caption: A simplified representation of the MAP4K4-JNK signaling pathway.

Comparison with Alternative Probes

A thorough validation guide should compare the performance of the new probe with existing, well-characterized probes for the same target.

Table 3: Comparison of Hypothetical and Known MAP4K4 Chemical Probes

Feature5-(Piperazin-1-yl)isoquinoline GNE-495PF-06260933
MAP4K4 IC50 (TBD)3.7 nM [17]3.7 nM [17]
Selectivity (S-score) (TBD)HighHigh
Cellular Potency (TBD)160 nM [17](Not reported)
In Vivo Activity (TBD)(Not reported)Active in mouse models [3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat cells with varying concentrations of 5-(Piperazin-1-yl)isoquinoline or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Transfer the supernatant to new tubes. Quantify the amount of soluble MAP4K4 in each sample by Western blotting using a specific antibody.

  • Data Analysis: Generate melting curves by plotting the amount of soluble MAP4K4 as a function of temperature. Determine the Tagg for each treatment condition.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293T cells with a vector encoding for MAP4K4-NanoLuc® fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup: Dispense cells into a white 96-well plate. Add the NanoBRET™ tracer and varying concentrations of 5-(Piperazin-1-yl)isoquinoline.

  • BRET Measurement: Incubate the plate at 37°C for 2 hours. Add the NanoGlo® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of compound concentration to determine the IC50 of cellular target engagement.

Conclusion

The validation of a chemical probe is a rigorous, evidence-based process that is essential for ensuring the reliability of biological data generated using that probe. This guide has outlined a comprehensive strategy for the hypothetical validation of 5-(Piperazin-1-yl)isoquinoline as a chemical probe for MAP4K4. By following the described experimental workflows for assessing potency, selectivity, cellular target engagement, and functional effects, researchers can build a robust validation package for any new chemical probe. The principles and protocols detailed herein provide a solid foundation for the development and characterization of the next generation of chemical tools to unravel the complexities of cellular signaling.

References

  • Al-Lazikani, B., et al. (2012). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 40(W1), W549-W554.
  • Bamborough, P., et al. (2008). Characterization of the scope and utility of a panel of 24 full-length human protein kinases for cell-free inhibitor profiling. Journal of biomolecular screening, 13(3), 183-193.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein-ligand binding in live cells. Cell chemical biology, 25(2), 256-263.e4.
  • Collins, I., & Workman, P. (2006). New approaches to the discovery and development of protein kinase inhibitors.
  • Drewry, D. H., et al. (2017). The Structural Genomics Consortium: a case study in open-science. Trends in biochemical sciences, 42(11), 878-891.
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Bunnage, M. E., et al. (2013). Know your target, know your molecule.
  • The Chemical Probes Portal. [Link]

  • Yao, W., et al. (2021). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. International Journal of Molecular Sciences, 22(16), 8876.
  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Alto Predict. Best Practices for Chemical Probes. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Yao, Z., et al. (2016). MAP4K4: an emerging therapeutic target in cancer. Cancer Biology & Therapy, 17(10), 1081-1090.
  • ResearchGate. Overview of the major MAP4K4 signaling pathways. [Link]

  • Crawford, J. J., et al. (2015). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters, 6(11), 1136-1141.
  • Promega Corporation. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics. Frontiers in Oncology, 13, 1157053.
  • Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Promega UK. What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87.
  • GeneCards. MAP4K4 Gene. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 5-(Piperazin-1-yl)isoquinoline CAS: 205854-08-4 (Free base) / 209733-17-5 (HCl salt) Primary Application: Rho-associated protein kinase (ROCK) inhibition research; synthetic intermediate for bioactive scaffolds.[1]

The Scientist’s Perspective (Risk Analysis): While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335) and Harmful by Ingestion (H302), a structural analysis dictates a higher tier of caution.

  • Piperazine Moiety: Structurally linked to respiratory and skin sensitization.[2] Even if not explicitly classified as a sensitizer in limited datasets, the Precautionary Principle requires treating the dust as a potential asthmagen.

  • Isoquinoline Core: Implies high membrane permeability and potential CNS activity.

  • Physical State: Typically a hygroscopic solid. The primary risk vector is inhalation of fine particulates during weighing and dermal absorption when dissolved in organic solvents (DMSO/DCM).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state of the chemical.

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Assay) Rationale & Technical Specs
Respiratory N95 Minimum ; P100/PAPR recommended for >100mg.[1][3]Fume Hood Mandatory. Resp. protection if outside hood.[4][5]Piperazine derivatives can induce hypersensitivity. Prevent alveolar deposition.
Hand Protection Double Nitrile Gloves (0.11 mm min).Laminate or High-Grade Nitrile (0.15 mm+).Standard nitrile is sufficient for the solid. When dissolved in DMSO/DCM, breakthrough time decreases drastically.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Goggles (if >100mL volume).Isoquinolines are severe eye irritants.[5][6][7] Safety glasses with side shields are insufficient for powders.
Body Protection Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tyvek® or similar).Prevent clothing contamination which can lead to secondary dermal exposure later.

Operational Logic: PPE Decision Tree

The following logic flow dictates your safety setup before you open the vial.

PPE_Decision_Tree Start Start: Handling 5-(Piperazin-1-yl)isoquinoline State_Check Assess Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Powder Liquid_Path Solution (DMSO/DCM) State_Check->Liquid_Path Dissolved Quant_Check Quantity > 50 mg? Solid_Path->Quant_Check Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Hood_Std Standard Fume Hood + N95 Mask + Nitrile Gloves Quant_Check->Hood_Std No Hood_High High-Flow Hood / Glove Box + P100 Respirator + Double Nitrile Quant_Check->Hood_High Yes DMSO_Path DMSO / Water Solvent_Check->DMSO_Path Polar Aprotic DCM_Path DCM / Chloroform Solvent_Check->DCM_Path Chlorinated PPE_Std_Liq Std. Nitrile (Change every 30m) DMSO_Path->PPE_Std_Liq PPE_High_Liq Silver Shield / Laminate Gloves (Immediate change on splash) DCM_Path->PPE_High_Liq

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[1][3] Note the escalation for chlorinated solvents.

Standard Operating Procedures (SOP)

Protocol A: Weighing & Transfer (Critical Risk Point)

Why this matters: Static electricity can cause the fine powder to "jump," creating an aerosol hazard.

  • Engineering Control: Activate Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before contact.

  • Transfer:

    • Place the analytical balance inside the hood if possible.

    • If the balance is external: Tare the closed vessel inside the hood. Add solid. Close vessel. Move to balance. Weigh. Return to hood to adjust. Never open the vial on an open bench.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) to capture invisible dust.

Protocol B: Dissolution & Synthesis

Why this matters: 5-(Piperazin-1-yl)isoquinoline is often dissolved in DMSO or Dichloromethane (DCM).[1][3] DCM permeates standard nitrile gloves in <4 minutes.

  • Glove Selection: If using DCM, wear Silver Shield/Laminate gloves under nitrile gloves.

  • Vessel Control: Use screw-cap vials (septum caps preferred) to prevent evaporation and inhalation of solvent vapors carrying the compound.

  • Spill Readiness: Have a "dry spill kit" (vermiculite or absorbent pads) within arm's reach inside the hood.

Emergency Response & Disposal

Exposure Response Workflow

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Action_Skin 1. Flush 15 mins (Water) 2. Remove Contaminated Clothing 3. Do NOT neutralize Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Support Respiration 3. Seek Medical Aid Inhal->Action_Inhal Medical Consult Physician (Bring SDS) Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate response steps for exposure events.[1][3][2][5][8][9] Speed of flushing is critical for isoquinoline irritants.

Disposal Plan
  • Solid Waste: Do not dispose of in trash. Collect in a container labeled "Hazardous Waste - Toxic Solid (Isoquinoline Derivative)."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: The preferred method is Chemical Incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated by the piperazine/isoquinoline rings [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • BLD Pharm. (2024). Safety Data Sheet: 5-(Piperazin-1-yl)isoquinoline hydrochloride.[1][3][3]

  • PubChem. (2024). Compound Summary: 1-(Piperazin-1-yl)isoquinoline.[3][10] National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Glove Selection Guide for Organic Solvents.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.